(R)-Fmoc-2-trifluoromethyl-alanine
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H16F3NO4 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C19H16F3NO4/c1-18(16(24)25,19(20,21)22)23-17(26)27-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
WDBDMOCINHCAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Foundational & Exploratory
CAS number for (R)-Fmoc-alpha-trifluoromethylalanine
Technical Whitepaper: (R)-Fmoc- -trifluoromethylalanine
Executive Summary
This technical guide provides a comprehensive analysis of (R)-Fmoc-
The incorporation of the trifluoromethyl (
Due to the quaternary nature of the
Part 1: Chemical Identity & Properties[1][2][3]
Unlike standard Fmoc-amino acids available in bulk catalogs, (R)-Fmoc-
Nomenclature and Registry[4]
-
Chemical Name: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3,3-trifluoro-2-methylpropanoic acid
-
Common Abbreviation: (R)-Fmoc-
-Tfm-Ala-OH -
CAS Number (Free Acid Precursor): 102210-02-6 (Refers to the chiral free acid salt, typically the L- or R-isomer depending on the specific salt form and vendor assignment. Verification of stereochemistry via optical rotation is mandatory before Fmoc-protection).
-
Molecular Formula:
-
Molecular Weight: 379.33 g/mol
Physicochemical Characteristics
| Property | Description | Impact on Synthesis/Biology |
| Steric Bulk | Tetrasubstituted | High steric hindrance; difficult coupling in SPPS. |
| Electronic Effect | Strong electron-withdrawing | Reduces pKa of the |
| Lipophilicity | High | Increases peptide interaction with hydrophobic pockets and cell membranes. |
| Conformation | Restricted ( | Promotes helical folding (often |
Part 2: Mechanistic Significance in Drug Design
Metabolic Stability (The "Fluorine Effect")
The primary driver for incorporating (R)-
-
Proteolytic Resistance: The
-trifluoromethyl group eliminates the -hydrogen necessary for many racemization and oxidative degradation pathways. -
Steric Shielding: The bulky
group (Van der Waals radius Å, similar to an isopropyl group) sterically shields the amide bond from hydrolysis by peptidases (e.g., chymotrypsin, elastase).
Conformational Locking
The steric congestion at the
Part 3: Synthesis & Production
The synthesis of enantiopure (R)-Fmoc-
Chemo-Enzymatic Synthesis Workflow
A robust method involves the enzymatic resolution of trifluoropyruvate derivatives or the use of chiral auxiliaries.
Figure 1: Chemo-enzymatic synthesis pathway for (R)-Fmoc-
Protocol: Fmoc Protection of Free Acid
-
Dissolution: Dissolve (R)-
-trifluoromethylalanine (free acid) in a mixture of water and dioxane (1:1). -
Basification: Add
(2.5 eq) to ensure the zwitterion is converted to the anionic amine form. Note: The reduced nucleophilicity of the amine requires careful pH control (pH 8.5–9.0). -
Acylation: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) slowly at 0°C.
-
Reaction: Stir at room temperature for 12–24 hours. The electron-deficient amine reacts slower than standard amino acids.
-
Workup: Acidify with 1M HCl to pH 2, extract with ethyl acetate, and purify via column chromatography.
Part 4: Application in Solid Phase Peptide Synthesis (SPPS)
Incorporating (R)-Fmoc-
Challenges
-
Low Reactivity of the Amine: The
group pulls electron density from the -amine, making it a poor nucleophile for the next coupling step (acylation of the N-terminus). -
Steric Hindrance: The tetrasubstituted carbon hinders the approach of the activated ester.
Optimized Coupling Protocol
To couple Fmoc-AA-OH onto the N-terminus of a resin-bound (R)-
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU as the coupling reagent.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt to accelerate the reaction via the neighboring group effect.
-
Conditions: Double coupling is mandatory.
-
Coupling 1: 3 eq AA, 3 eq HATU, 6 eq DIEA in DMF, 2 hours at 50°C (Microwave assisted is highly recommended).
-
Coupling 2: Repeat with fresh reagents.
-
-
Monitoring: Use the Chloranil test (for secondary/hindered amines) rather than the Kaiser test, which may yield false negatives.
SPPS Workflow Diagram
Figure 2: Optimized SPPS cycle for extending a peptide chain from a sterically hindered
Part 5: Quality Control & Validation
Analytical Data
-
NMR: The definitive identification method. Expect a singlet around -75 to -80 ppm (referenced to
). This signal is distinct and allows for quantification of coupling efficiency without interference from other amino acids. -
Chiral HPLC: Essential to verify that no racemization occurred during the coupling or protection steps. Use a Chiralpak AD-H or equivalent column.
Self-Validating System
To ensure the integrity of the synthesis:
-
Test Cleavage: After coupling the
-Tfm-Ala and the subsequent amino acid, perform a micro-cleavage of a resin sample. -
LC-MS Analysis: Verify the mass of the dipeptide. If the mass corresponds to [Prev-AA] + [Tfm-Ala] - H2O, the coupling was successful. If the mass shows [Prev-AA] + [Tfm-Ala] + [Tetramethylguanidinium] (capping adducts), the coupling failed.
References
-
Synthesis and Properties of
-Trifluoromethyl Amino Acids Smits, R., et al. "Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids." Chemical Society Reviews, 2008. -
SPPS of Hindered Amino Acids Ueda, A., et al. "Synthesis of Chiral
-Trifluoromethyl -Disubstituted -Amino Acids and Conformational Analysis." Chemistry – A European Journal, 2014. -
Metabolic Stability Mechanisms Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
Enzymatic Synthesis of Fluorinated Alanines VpALD and StDAPDH enzyme studies for enantioselective synthesis.
Conformational Control in Peptide Design: A Technical Guide to the Influence of (R)-2-Trifluoromethyl-alanine
Abstract
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design. Among these, fluorinated amino acids, and specifically (R)-2-trifluoromethyl-alanine ( (R)-α-TfmAla), have emerged as powerful tools for modulating peptide conformation, enhancing proteolytic stability, and fine-tuning physicochemical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the conformational effects of (R)-α-TfmAla in peptides. We will delve into the fundamental principles governing its structural influence, detail experimental and computational methodologies for its analysis, and explore its applications in creating next-generation peptide therapeutics.
Introduction: The Power of Fluorine in Peptide Chemistry
The introduction of fluorine into organic molecules has become a pivotal strategy in medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that are highly advantageous in peptide design.[2] It is strongly electron-withdrawing, highly lipophilic, and metabolically stable.[3] When incorporated into an amino acid scaffold, such as in (R)-2-trifluoromethyl-alanine, the CF3 group exerts profound and predictable effects on the local and global conformation of a peptide chain. Understanding and harnessing these effects is critical for the rational design of peptides with enhanced therapeutic profiles.
This guide will focus specifically on the (R)-enantiomer of 2-trifluoromethyl-alanine, exploring how its distinct stereochemistry and the inherent properties of the trifluoromethyl group synergize to influence peptide secondary structure.
The Unique Conformational Landscape of (R)-2-Trifluoromethyl-alanine
The conformational preferences of an amino acid residue are dictated by the allowable values of its backbone dihedral angles, phi (φ) and psi (ψ). For standard amino acids, these preferences are well-characterized and form the basis of the Ramachandran plot. However, the introduction of a bulky and highly electronegative trifluoromethyl group at the α-carbon in (R)-α-TfmAla significantly alters this landscape.
Steric and Electronic Influences of the Trifluoromethyl Group
The trifluoromethyl group is considerably larger than a methyl group, imposing significant steric constraints on the peptide backbone.[1] This steric hindrance restricts the accessible conformational space for the φ and ψ angles, favoring more defined and often helical structures.
Beyond simple sterics, the strong electron-withdrawing nature of the three fluorine atoms creates a dipole moment and influences the electronic environment of the peptide backbone. This can lead to non-covalent interactions that further stabilize specific conformations.
The Gauche Effect and its Implications
A key stereoelectronic principle governing the conformation of fluorinated molecules is the gauche effect. This phenomenon describes the tendency of a gauche conformation (a torsion angle of approximately 60°) to be more stable than the anti conformation (180°) when vicinal substituents are highly electronegative, such as fluorine.[4] In the context of a peptide containing (R)-α-TfmAla, the gauche effect can favor specific rotamers of the side chain, which in turn influences the backbone conformation. This is often explained by hyperconjugation, where electron density is donated from a C-H σ-bonding orbital to a vicinal C-F σ*-antibonding orbital, an interaction that is maximized in the gauche arrangement.[4]
Impact on Peptide Secondary Structure
The incorporation of (R)-α-TfmAla has been shown to be a potent strategy for stabilizing helical secondary structures within peptides.
Promotion of Helical Conformations
Studies on peptides containing α-trifluoromethyl-substituted amino acids have demonstrated their ability to induce and stabilize helical structures, particularly the 3(10)-helix.[5] The steric bulk of the CF3 group restricts the backbone to regions of the Ramachandran plot corresponding to helical conformations. X-ray crystallographic analysis of pentapeptides containing (R)-α-TfmAla has confirmed the formation of right-handed 3(10)-helical structures.[5] This helix-promoting propensity is a valuable tool for pre-organizing a peptide into a bioactive conformation, which can lead to enhanced receptor binding and biological activity.
Enhanced Proteolytic Stability
A significant challenge in the development of peptide therapeutics is their rapid degradation by proteases. The incorporation of sterically hindered, non-natural amino acids like (R)-α-TfmAla at or near a cleavage site can dramatically increase a peptide's resistance to proteolysis.[6] The bulky trifluoromethyl group can sterically shield the scissile peptide bond from the active site of a protease, thereby prolonging the peptide's in vivo half-life. For example, the incorporation of (R)-α-TfmAla has been shown to increase resistance towards pepsin degradation.[7]
Experimental Methodologies for Conformational Analysis
A multi-faceted experimental approach is essential to fully characterize the conformational effects of (R)-α-TfmAla in a peptide.
Peptide Synthesis and Incorporation of (R)-α-TfmAla
The incorporation of (R)-α-TfmAla into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS). The synthesis of the Fmoc-protected (R)-α-TfmAla building block is a critical first step, and various synthetic routes have been developed.[8][9] Due to the steric hindrance and the electron-withdrawing nature of the trifluoromethyl group, coupling of the subsequent amino acid can be challenging and may require optimized coupling reagents and conditions.[10]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporating (R)-α-TfmAla
-
Resin Swelling: Swell the appropriate solid support (e.g., Rink amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% solution of piperidine in DMF.
-
Amino Acid Coupling:
-
Pre-activate the incoming Fmoc-protected amino acid (including Fmoc-(R)-α-TfmAla-OH) with a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).
-
Note: For coupling an amino acid to the N-terminus of (R)-α-TfmAla, extended coupling times or the use of more potent coupling reagents may be necessary due to the deactivated nature of the amino group.
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (e.g., MALDI-MS or ESI-MS).
Spectroscopic Techniques
| Technique | Information Gained | Key Considerations |
| Circular Dichroism (CD) Spectroscopy | Provides information on the overall secondary structure content (α-helix, β-sheet, random coil) of the peptide in solution.[11] | A powerful and relatively quick method for assessing the impact of (R)-α-TfmAla on the global conformation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | The amide I band (1600-1700 cm-1) is sensitive to the peptide's secondary structure.[11] | Can be used to study peptide conformation in different environments, including in the solid state or in lipid membranes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed, atom-level structural information, including dihedral angle constraints (from coupling constants and NOEs) and inter-proton distances.[12] | ¹⁹F NMR is particularly powerful as the fluorine nucleus is a sensitive probe with a wide chemical shift range and no background signal in biological systems.[7][13] |
Workflow for NMR-Based Conformational Analysis
Caption: Workflow for determining the 3D structure of a peptide containing (R)-α-TfmAla using NMR spectroscopy.
X-ray Crystallography
When suitable crystals can be obtained, X-ray crystallography provides the highest resolution structural information, revealing precise bond lengths, bond angles, and dihedral angles.[14] This technique has been instrumental in confirming the helical conformations induced by α-trifluoromethylated amino acids.[5]
Computational Modeling
In conjunction with experimental data, computational modeling and molecular dynamics (MD) simulations can provide valuable insights into the conformational landscape of peptides containing (R)-α-TfmAla. These methods allow for the exploration of conformational dynamics and the energetic rationale behind the observed structural preferences.
Applications in Drug Discovery and Development
The unique properties of (R)-α-TfmAla make it a valuable building block for the design of peptide-based therapeutics with improved properties:
-
Enhanced Biological Activity: By constraining a peptide into its bioactive conformation, receptor binding affinity and, consequently, biological activity can be significantly enhanced.
-
Improved Pharmacokinetics: The increased proteolytic stability imparted by (R)-α-TfmAla can lead to a longer in vivo half-life, reducing the required dosing frequency.[6]
-
Modulation of Lipophilicity: The trifluoromethyl group increases the lipophilicity of a peptide, which can be tuned to optimize properties such as membrane permeability.[3][15]
The incorporation of trifluoromethyl groups is a well-established strategy in the design of small molecule drugs, and its application to peptide therapeutics holds immense promise.[1][2][16]
Conclusion and Future Outlook
(R)-2-trifluoromethyl-alanine is a powerful tool in the peptide chemist's arsenal for exerting precise control over peptide conformation. Its unique combination of steric bulk and electronic properties, governed by the principles of the gauche effect, allows for the rational design of peptides with stabilized secondary structures, enhanced proteolytic resistance, and improved physicochemical properties. As our understanding of the nuanced effects of fluorination continues to grow, we can expect to see the increasingly sophisticated application of (R)-α-TfmAla and other fluorinated amino acids in the development of next-generation peptide therapeutics that are more potent, stable, and effective.
References
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Chemical Communications (RSC Publishing).
-
PubMed.
-
Organic & Biomolecular Chemistry (RSC Publishing).
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Organic Chemistry Frontiers (RSC Publishing).
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PubMed.
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Rsc.org.
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ResearchGate.
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PMC.
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Scite.ai.
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Refubium.
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Wiley Online Library.
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ResearchGate.
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KOPS.
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ACS Publications.
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PubMed.
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ResearchGate.
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Journal of the American Chemical Society.
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PubMed.
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Hovione.
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MDPI.
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PMC.
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MDPI.
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Wikipedia.
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PMC - NIH.
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PMC.
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ResearchGate.
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Recent.
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ResearchGate.
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PMC - NIH.
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Thieme Connect.
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ResearchGate.
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PubMed - NIH.
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CY BioCIS.
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ACS Publications.
-
MDPI.
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ResearchGate.
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Open Research Repository.
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ACS Publications.
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Proteinstructures.com.
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ChemRxiv.
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PubMed.
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- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
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- 6. Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R)-α-Trifluoromethylalanine as a 19 F NMR Probe for the Monitoring of Protease Digestion of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Incorporation of Fmoc-Protected Quaternary α-Trifluoromethyl Amino Acids: A Technical Guide for Advanced Peptide Chemistry
Abstract
In the landscape of modern drug discovery, the strategic manipulation of a peptide's physicochemical properties is paramount to achieving desired therapeutic outcomes. The introduction of fluorinated amino acids has emerged as a powerful tool, with the trifluoromethyl (CF3) group, in particular, offering a unique combination of metabolic stability, enhanced lipophilicity, and potent electronic effects. This guide provides an in-depth technical overview of a highly specialized class of building blocks: Fmoc-protected quaternary α-trifluoromethyl amino acids. We will explore the profound impact of this dual-feature modification—a stereochemically locked quaternary center and an electron-withdrawing CF3 group—on peptide conformation and function. This document serves as a practical resource for researchers, scientists, and drug development professionals, detailing the commercial supplier landscape, providing a robust protocol for their incorporation into peptide sequences, and discussing the underlying rationale for key experimental choices.
The Power of Trifluoromethylation at a Quaternary Center
The incorporation of a trifluoromethyl group (CF3) into amino acid scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of peptide-based therapeutics.[1][2][3] The CF3 group is a bioisostere for various side chains, including methyl and isopropyl groups, but imparts significantly different properties.[1][2]
Unique Physicochemical Properties Conferred by the CF3 Group
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation by common enzymatic pathways, such as oxidation by cytochrome P450 enzymes.[1] This can significantly increase the in vivo half-life of a peptide drug.
-
Increased Lipophilicity: The CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a peptide's ability to cross cellular membranes and improve its overall bioavailability.[1][4]
-
Potent Electronic Effects: Fluorine is the most electronegative element, making the CF3 group a strong electron-withdrawing substituent. This can alter the pKa of nearby functional groups, influence hydrogen bonding capabilities, and enhance binding affinity to biological targets through favorable electrostatic interactions.[1][2]
The Role of the α-Quaternary Center
When the CF3 group is installed at an α-carbon that is also substituted with another side chain (R-group), a quaternary stereocenter is created. This structural feature imposes significant conformational constraints on the peptide backbone. The steric bulk of the quaternary center restricts the rotational freedom (phi and psi angles) of the amino acid residue, locking the peptide into a more defined and predictable three-dimensional structure. This pre-organization can be highly advantageous for enhancing binding affinity and selectivity to a specific protein target.
The combination of the CF3 group and a quaternary center presents a formidable challenge for chemical synthesis, which contributes to the specialized nature and higher cost of these reagents.[1][2][5] The primary difficulties lie in the stereoselective construction of the quaternary center and the introduction of the trifluoromethyl group.[5][6][7]
Supplier Landscape and Commercial Availability
The niche nature of Fmoc-protected quaternary α-trifluoromethyl amino acids means they are available from a select group of specialized chemical suppliers. Researchers should prioritize vendors who can provide comprehensive analytical data, including HPLC purity, enantiomeric excess (ee%), and NMR spectra, to ensure the quality and integrity of these advanced building blocks.
| Supplier | Product Focus | Custom Synthesis | Notes |
| Sigma-Aldrich (Merck) | Broad catalog of unnatural and fluorinated amino acids. | Yes | Often the first point of call for many researchers, with a wide distribution network. Their catalog should be checked for specific quaternary structures. |
| Apollo Scientific | Specializes in fluorine chemistry and offers a wide range of fluorinated building blocks, including Fmoc-protected amino acids.[8][9] | Yes | A key supplier in the fluorochemical space with a diverse catalog of both common and rare fluorinated reagents. |
| Chem-Impex | Provides specialized amino acid derivatives for peptide synthesis and drug development, including trifluoromethylated versions.[10] | Yes | Offers specific products like Fmoc-L-Phe(2-trifluoromethyl)-OH, indicating a focus on advanced, functionalized amino acids.[10] |
| MolecuNav | Focuses on fluorinated amino acids and their precursors, catering to drug development needs.[11] | Yes | Provides both in-stock items and custom synthesis services for novel fluorinated amino acids.[11] |
| Aapptec | A supplier of a wide range of reagents for peptide synthesis, including various Fmoc-amino acids.[12] | Yes | While offering a broad range of standard Fmoc-amino acids, their catalog should be specifically queried for these quaternary derivatives. |
| AltaBioscience | Supplies all 20 standard Fmoc-protected L-amino acids and offers custom peptide synthesis services.[13] | Yes | Known for high-quality reagents for standard peptide synthesis; inquiries for these specialized reagents would likely fall under their custom synthesis services. |
Note: The availability of specific side-chain (R-group) variations for quaternary α-trifluoromethyl amino acids is often limited. Many structures may only be available through custom synthesis.
Practical Workflow: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of sterically hindered amino acids, such as quaternary α-trifluoromethyl derivatives, into a growing peptide chain via SPPS requires optimized coupling conditions to overcome both steric hindrance and the deactivating electronic effect of the CF3 group.[14][15] Standard coupling protocols are often inefficient and can lead to incomplete reactions and deletion sequences.[15][16]
Rationale for Protocol Choices
The primary challenge is the reduced nucleophilicity of the α-amino group of the trifluoromethylated residue once it has been coupled to the resin-bound peptide.[15] The strong electron-withdrawing nature of the CF3 group makes this amine less reactive towards the incoming activated carboxylic acid of the next amino acid. Furthermore, the steric bulk of the quaternary center physically shields the reactive sites. Therefore, the chosen protocol must utilize highly reactive reagents and conditions to drive the coupling reaction to completion.
Recommended SPPS Protocol
This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected quaternary α-trifluoromethyl amino acid
-
Standard Fmoc-protected amino acids
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). These are highly efficient coupling reagents known to minimize racemization.[14]
-
Base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Reagent: 20% Piperidine in DMF
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before use.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion for 15 minutes to ensure complete removal of the Fmoc group from the resin or the previously coupled amino acid.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling of the Quaternary Amino Acid:
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected quaternary α-trifluoromethyl amino acid (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes. The use of a higher equivalency of reagents is crucial to drive the reaction forward.
-
Coupling Reaction: Add the pre-activated mixture to the washed resin. Allow the coupling to proceed for 2-4 hours. A longer reaction time is necessary to overcome the steric hindrance.
-
Monitoring: Perform a Kaiser test or other qualitative test to monitor the reaction progress. If the test is positive (indicating free amines), the coupling is incomplete.
-
-
Double Coupling (If Necessary): If the initial coupling is incomplete, drain the resin, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.
-
Capping (Optional but Recommended): To permanently block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a solution of 10% acetic anhydride and 2% DIEA in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times).
-
Continuation of Synthesis: Proceed with the deprotection and coupling of the next standard amino acid in the sequence using your standard protocol.
-
Final Cleavage and Deprotection: Once the full peptide is synthesized, wash the resin with Dichloromethane (DCM), dry it, and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow Visualization
Sources
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- 15. researchgate.net [researchgate.net]
- 16. blog.mblintl.com [blog.mblintl.com]
Methodological & Application
Solid-phase peptide synthesis protocols for (R)-Fmoc-2-trifluoromethyl-alanine
Executive Summary
The incorporation of (R)-Fmoc-2-trifluoromethyl-alanine (Fmoc-(R)-2-CF3-Ala-OH) into peptide sequences offers profound advantages in metabolic stability and conformational constraint. However, it presents a unique "double-edged" synthetic challenge that causes standard SPPS protocols to fail.
While the steric bulk of the
This guide provides two validated protocols:
-
Direct On-Resin Elongation: Optimized for automated synthesizers using high-reactivity acylating species.
-
Dipeptide Block Strategy (Recommended): A solution-phase pre-activation approach that guarantees sequence fidelity.
Chemical Context & Mechanistic Insight
The "Fluorine Effect" on Nucleophilicity
Standard SPPS relies on the
In 2-CF3-Ala , the
-
Result: The pKa of the amine drops to ~5.5–6.0.
-
Consequence: Under standard basic coupling conditions, the amine is deprotonated but lacks the electron density required to attack the incoming activated ester (OBt/OAt).
Visualization: The Deactivation Mechanism
Figure 1: Mechanistic representation of the electron-withdrawing effect reducing amine nucleophilicity.
Strategic Decision Matrix
Before beginning synthesis, select the protocol based on your sequence position and available equipment.
| Feature | Protocol A: Direct On-Resin | Protocol B: Dipeptide Block (Gold Standard) |
| Primary Use Case | Library synthesis; Automated synthesizers. | Critical therapeutic candidates; Long peptides. |
| Reagent Requirement | PyAOP or In-situ Acid Chlorides (BTC). | Solution phase synthesis capability.[1][2][3][4][5] |
| Risk Profile | Moderate risk of deletion sequences ( | Low risk; High fidelity. |
| Step Difficulty | High (Requires strict anhydrous conditions). | Moderate (Requires purification of intermediate). |
Protocol A: Direct On-Resin Synthesis
Use this protocol if you must perform stepwise elongation on the solid support.
Phase 1: Coupling Fmoc-(R)-2-CF3-Ala-OH to the Resin
The steric hindrance makes this step slow, but the carboxylate is reactive enough with strong activators.
-
Resin Selection: Use ChemMatrix or PEG-PS resin (low loading: 0.2 – 0.4 mmol/g) to minimize aggregation.
-
Activation:
-
Reagents: HATU (0.95 eq) / HOAt (0.95 eq) / Collidine (2.0 eq).
-
Stoichiometry: 4-fold excess of Amino Acid relative to resin.
-
Solvent: DMF (anhydrous).
-
-
Coupling:
-
Temperature: 60°C (Microwave) or 75°C (Conventional).
-
Time: 1 hour (Microwave) or 4 hours (Conventional).
-
Monitoring: Chloranil test (Kaiser test is unreliable for secondary/hindered amines).
-
Phase 2: Elongation (The Critical Step)
Coupling the NEXT amino acid onto the deactivated 2-CF3-Ala amine.
WARNING: Standard HATU/DIEA coupling will likely fail here.
Option A1: PyAOP / HOAt (Preferred for Automated Systems)
-
Deprotection: 20% Piperidine/DMF with 0.1M HOBt (to prevent aspartimide formation if applicable).
-
Wash: DCM x 5, DMF x 5 (Crucial to remove all traces of piperidine).
-
Activation:
-
Incoming Fmoc-AA-OH (5 eq).
-
PyAOP (5 eq) – Phosphonium salts are superior for hindered amines.
-
HOAt (5 eq).
-
DIEA (10 eq).
-
-
Reaction: Double couple at 75°C for 60 minutes each.
Option A2: In-Situ Acid Chloride (Manual Synthesis Only) Acid chlorides are highly electrophilic and can overcome the poor nucleophilicity of the amine.
-
Reagent: Bis(trichloromethyl)carbonate (BTC) / Triphosgene.
-
Procedure:
-
Dissolve Incoming Fmoc-AA-OH (3 eq) and BTC (1 eq) in dry THF/DCM.
-
Add 2,4,6-Collidine (8 eq). Stir for 10 min to generate acid chloride.
-
Add solution to the resin-bound 2-CF3-Ala.
-
Time: 2 hours at Room Temperature.
-
Protocol B: The Dipeptide Block Strategy (Recommended)
This approach shifts the difficult coupling to solution phase, where it can be driven to completion and purified.
Rationale
By synthesizing Fmoc-AA-(R)-2-CF3-Ala-OH in solution, you bypass the on-resin nucleophilicity issue. The coupling of this dipeptide to the resin is then a standard steric coupling (handled by Phase 1 conditions above).
Workflow Diagram
Figure 2: Workflow for the Dipeptide Block Strategy.
Step-by-Step Methodology
-
Protection of C-terminus: Start with H-(R)-2-CF3-Ala-OMe (Methyl ester).
-
Activation of Incoming AA:
-
Convert the incoming Fmoc-AA-OH to its acid chloride using
(reflux, neat) or mixed anhydride (IBCF/NMM). -
Note: Acid chlorides are preferred for sterically encumbered couplings.
-
-
Solution Coupling:
-
Mix Activated Fmoc-AA-Cl with H-(R)-2-CF3-Ala-OMe in DCM with mild base (s-Collidine).
-
Monitor by TLC/HPLC until completion.
-
-
Saponification:
-
Treat with LiOH in THF/H2O to remove the methyl ester.
-
Acidify carefully to precipitate the free acid: Fmoc-AA-(R)-2-CF3-Ala-OH .
-
-
SPPS Integration:
-
Couple this purified dipeptide block to the resin using HATU/HOAt at 60°C (as described in Protocol A, Phase 1).
-
Quality Control & Troubleshooting
Analytical Monitoring
-
19F NMR: The ultimate diagnostic tool.
-
Product peak: ~ -75 ppm (singlet).
-
If multiple peaks appear, check for racemization (though unlikely for quaternary centers) or incomplete coupling.
-
-
HPLC: Use a C18 column with a shallow gradient (e.g., 0.5% B/min). Fluorinated peptides are significantly more hydrophobic; expect a shift in retention time compared to the non-fluorinated analog.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Deletion of residue | Failed elongation due to deactivated amine. | Switch to Protocol B (Dipeptide) or use Acid Chlorides for the next step. |
| Low Loading of Tfm-Ala | Steric hindrance at the resin surface. | Use PEG-PS resin; Increase temp to 75°C; Double couple. |
| Aspartimide Formation | High temperature + Basic conditions. | Add 0.1M HOBt to the piperidine deprotection solution. |
| Incomplete Deprotection | Steric shielding of the Fmoc group. | Use DBU (2%) + Piperidine (20%) in DMF for deprotection steps involving Tfm-Ala. |
References
-
Pytkowicz, J., et al. (2016).[6] "Synthesis of Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptides...". Amino Acids.[1][2][3][4][7][8][9][10][11]
- Key Insight: Defines the solution-phase dipeptide strategy as the most reliable method for incorpor
-
Chaume, G., et al. (2024). "Two decades of fluorine chemistry in Cergy". Comptes Rendus Chimie.
- Key Insight: Reviews the electronic deactivation of the amine and failure of standard on-resin coupling.
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents".
- Key Insight: General protocols for hindered amino acids (H
-
BenchChem. (2025).[2][8] "Optimizing Coupling Reactions for Sterically Hindered Amino Acids".
- Key Insight: Protocols for acyl fluoride and acid chloride activ
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. bachem.com [bachem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. Synthesis of protected enantiopure (R) and (S)-α-trifluoromethylalanine containing dipeptide building blocks ready to use for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mesalabs.com [mesalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Coupling Sterically Hindered α-Trifluoromethyl Amino Acids
Introduction: The Challenge of Incorporating α-Trifluoromethyl Amino Acids into Peptides
The introduction of α-trifluoromethyl (α-CF3) amino acids into peptide sequences is a powerful strategy in medicinal chemistry. The unique properties of the trifluoromethyl group, such as its high electronegativity, metabolic stability, and ability to modulate peptide conformation, can lead to enhanced biological activity and improved pharmacokinetic profiles. However, the steric bulk and electron-withdrawing nature of the CF3 group present significant challenges to standard peptide coupling protocols. These factors can dramatically slow down reaction kinetics, leading to incomplete couplings and the potential for epimerization, thereby compromising the purity and biological integrity of the final peptide.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the complexities associated with the coupling of sterically hindered α-trifluoromethyl amino acids. We will explore the most effective coupling reagents, delve into their mechanisms of action, and provide detailed, field-proven protocols to overcome these synthetic hurdles.
Understanding the Hurdles: Steric Hindrance and Electronic Effects
The primary obstacle in the acylation of α-trifluoromethyl amino acids is the steric congestion around the α-carbon. This bulkiness physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. Standard coupling reagents, such as carbodiimides like DCC and DIC, are often insufficiently reactive to overcome this steric barrier, resulting in low yields and unreacted starting materials.[1]
Furthermore, the strong electron-withdrawing effect of the trifluoromethyl group decreases the nucleophilicity of the α-amino group. This electronic deactivation further slows the coupling reaction, necessitating the use of highly potent activating agents.
A significant challenge, particularly in solid-phase peptide synthesis (SPPS), is the difficulty of directly coupling an amino acid to the N-terminus of a resin-bound α-trifluoromethyl amino acid. Attempts to perform this step on-resin often fail or result in very low yields.[2]
Strategic Approaches to Successful Coupling
To address these challenges, two primary strategies have proven effective: the use of highly reactive coupling reagents and the "dipeptide building block" approach.
High-Potency Coupling Reagents: Overcoming Inertia
For solution-phase couplings and the synthesis of dipeptide building blocks, the use of aminium/uronium or phosphonium salt-based coupling reagents is paramount. These reagents form highly reactive activated esters that can overcome the steric and electronic barriers presented by α-trifluoromethyl amino acids.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A third-generation uronium salt that forms highly reactive OAt-active esters.[3] It is renowned for its high coupling efficiency, especially with sterically hindered amino acids.[2][4] The presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety is believed to provide anchimeric assistance, further accelerating the coupling reaction and suppressing epimerization.[5]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly efficient uronium salt that generates reactive O-6-ClBt esters. It is often considered a cost-effective alternative to HATU with comparable reactivity.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt based on OxymaPure. COMU offers coupling efficiencies comparable to or even exceeding HATU in some cases and boasts a superior safety profile, as it is not explosive like HOAt-based reagents.[3][5][6][7] Its byproducts are also water-soluble, simplifying purification.[8]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt that forms OBt-active esters. While generally very effective, for the most challenging couplings involving α-trifluoromethyl amino acids, uronium salts like HATU or COMU may offer an advantage.
The general mechanism for uronium salt-mediated coupling involves the activation of the carboxylic acid to form a highly reactive acyl-uronium species, which is then attacked by the amine to form the amide bond.
Caption: General mechanism of peptide bond formation using uronium salt coupling reagents.
The Dipeptide Building Block Strategy: A Paradigm Shift for SPPS
Given the difficulty of on-resin coupling to the N-terminus of α-trifluoromethyl amino acids, the most reliable and efficient method for their incorporation into longer peptides via SPPS is the use of pre-synthesized Fmoc-protected dipeptide building blocks.[2] This approach shifts the challenging coupling step to a more controllable solution-phase synthesis.
Caption: Workflow illustrating the dipeptide building block strategy for incorporating α-CF3 amino acids in SPPS.
This strategy involves synthesizing a dipeptide of the structure Fmoc-AA-(α-CF3-AA)-OH in solution, where "AA" is the desired amino acid preceding the α-trifluoromethyl residue. This dipeptide is then purified and used as a single unit in the subsequent SPPS cycle.
Acyl Fluorides: An Emerging Powerful Alternative
For exceptionally challenging couplings, the in-situ generation of acyl fluorides represents a highly effective strategy. Acyl fluorides are among the most reactive carboxylic acid derivatives, yet they exhibit remarkable stability and low propensity for racemization. Reagents such as thionyl fluoride (SOF2) can be used to generate acyl fluorides from the corresponding carboxylic acids, which then readily couple with even poorly nucleophilic amines.[9][10][11] This method has been successfully applied to the synthesis of dipeptides with minimal to no epimerization.[9][10]
Minimizing Epimerization: A Critical Consideration
Epimerization at the α-carbon of the activated amino acid is a significant risk during the coupling of sterically hindered residues. The extended reaction times often required can increase the likelihood of this side reaction. Several factors can help mitigate epimerization:
-
Choice of Base: The use of a sterically hindered, weaker base such as 2,4,6-collidine or N-methylmorpholine (NMM) is often preferred over stronger bases like diisopropylethylamine (DIPEA).[12][13]
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid with the coupling reagent and base before adding the amine component. Prolonged pre-activation can increase the risk of oxazolone formation, a key intermediate in the epimerization pathway.[12]
-
Reaction Temperature: Performing the coupling at or below room temperature can help to suppress epimerization.[14]
-
Coupling Reagent Additives: The use of additives like HOAt and OxymaPure, which are integral to reagents like HATU and COMU respectively, are highly effective at suppressing racemization.[5][14]
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Fmoc-AA-(α-CF3-AA)-OH Dipeptide Building Block using HATU
This protocol describes the synthesis of a dipeptide building block for subsequent use in SPPS.
Materials:
-
Fmoc-protected amino acid (Fmoc-AA-OH) (1.0 eq)
-
α-Trifluoromethyl amino acid (H-α-CF3-AA-OH) (1.0 eq)
-
HATU (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaCl solution (Brine)
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the Fmoc-AA-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Add DIPEA or collidine (2.0 eq) to the solution and stir for 2-5 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve the H-α-CF3-AA-OH (1.0 eq) in anhydrous DMF.
-
Add the solution of the α-trifluoromethyl amino acid to the pre-activated Fmoc-amino acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography to obtain the pure Fmoc-AA-(α-CF3-AA)-OH.
Protocol 2: Acyl Fluoride Mediated Coupling in Solution Phase
This protocol provides a general guideline for using an in-situ acyl fluoride formation method for particularly difficult couplings.
Materials:
-
N-protected amino acid (e.g., Boc-AA-OH or Fmoc-AA-OH) (1.0 eq)
-
Amino acid ester hydrochloride (H-AA-OR·HCl) (1.0 eq)
-
Thionyl fluoride (SOF2) solution in DCM or ACN (1.0 eq)
-
Pyridine (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM or ACN.
-
Add pyridine (1.0 eq) to the solution.
-
Slowly add the thionyl fluoride solution (1.0 eq) and stir for 30 minutes at room temperature to form the acyl fluoride.
-
In a separate flask, neutralize the amino acid ester hydrochloride with a suitable base (e.g., DIPEA) in DCM.
-
Add the solution of the free amino acid ester to the acyl fluoride solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and purify the dipeptide by column chromatography.
Data Summary: Comparison of Coupling Reagent Performance
| Coupling Reagent | Active Species | Relative Reactivity | Epimerization Suppression | Key Advantages | Considerations |
| HATU | OAt-ester | Very High | Excellent | High efficiency for hindered couplings, well-established. | Potentially explosive, higher cost. |
| HCTU | O-6-ClBt-ester | High | Very Good | High reactivity, more cost-effective than HATU. | Benzotriazole-based. |
| COMU | Oxyma-ester | Very High | Excellent | High efficiency, excellent safety profile, water-soluble byproducts.[5][8] | Newer reagent, may be more expensive than HCTU. |
| PyBOP | OBt-ester | High | Good | Well-established, effective for many couplings. | Phosphonium-based, may be less effective for the most hindered cases compared to HATU/COMU. |
| Acyl Fluoride (in-situ) | Acyl Fluoride | Extremely High | Excellent | Overcomes extreme steric hindrance, low racemization.[9][10] | Requires specific fluorinating agents, may require more optimization. |
Conclusion and Future Outlook
The successful incorporation of sterically hindered α-trifluoromethyl amino acids into peptides is an achievable goal with the right strategic approach. The use of high-potency uronium or phosphonium coupling reagents, particularly in the context of a solution-phase synthesis of dipeptide building blocks, has proven to be a robust and reliable method. For exceptionally challenging cases, the in-situ formation of acyl fluorides offers a powerful alternative.
As the demand for peptides with enhanced therapeutic properties continues to grow, the development of even more efficient and milder coupling reagents will remain a key area of research. Future innovations may focus on catalytic methods that can overcome the inherent challenges of these unique amino acids, further streamlining their incorporation into complex peptide architectures.
References
-
ResearchGate. (2016). Synthesis of Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptides. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
-
SciSpace. (2021). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Available at: [Link]
-
Royal Society of Chemistry. (2021). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Available at: [Link]
-
ResearchGate. (2025). Synthesis of α-Trifluoromethyl-α-hydroxy Acid-Peptide Conjugates via Click Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]
- BenchChem. (2025). Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters.
- Epimerization of Peptide.
-
Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
-
ACS Publications. (2021). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. Available at: [Link]
-
ResearchGate. (2023). Synthesis of Acyl Fluorides from Carboxylic Acids with KI/AgSCF3 for Efficient Amide and Peptide Synthesis. Available at: [Link]
- Thieme. (n.d.). Synthesis of Peptides Based on ca. Tetrasubstituted a·Amino Acids I.
-
Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Available at: [Link]
- Nowick Laboratory. (2020).
-
National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. Available at: [Link]
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Available at: [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Available at: [Link]
- BenchChem. (n.d.).
-
ResearchGate. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of Peptide Coupling Reagents COMU and HCTU. Available at: [Link]
- Optimizing Peptide Coupling: Key Techniques. Optimizing Peptide Coupling: Key Techniques.
Sources
- 1. Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Notes and Protocols for the Incorporation of (R)-Fmoc-2-CF3-Ala into Bioactive Peptides
Introduction: The Strategic Value of Trifluoromethyl-Alanine in Peptide Drug Discovery
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, offering a powerful toolkit to enhance the therapeutic potential of these versatile molecules. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. The trifluoromethyl (CF3) group, in particular, is a bioisostere for the isopropyl group of valine and leucine, but with profoundly different electronic characteristics. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence peptide conformation, metabolic stability, and receptor-binding interactions.[1][2]
This guide provides a comprehensive overview and detailed protocols for the incorporation of (R)-Fmoc-2-CF3-Ala, a chiral, trifluoromethylated analog of alanine, into bioactive peptides. The presence of the α-trifluoromethyl group presents both unique opportunities and significant synthetic challenges. This document will equip researchers, medicinal chemists, and drug development professionals with the necessary knowledge to harness the potential of this powerful building block.
Physicochemical Properties and Strategic Considerations
The incorporation of (R)-2-CF3-Ala into a peptide sequence can confer several advantageous properties:
-
Enhanced Proteolytic Stability: The steric bulk and electronic nature of the trifluoromethyl group can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[1][2]
-
Modulation of Bioactivity: The unique conformational constraints imposed by the α-CF3 group can lock the peptide into a bioactive conformation, leading to enhanced receptor affinity and specificity.
-
Increased Hydrophobicity: The lipophilic nature of the CF3 group can improve the ability of a peptide to cross cellular membranes, a critical factor for targeting intracellular proteins.
-
19F NMR Probe: The trifluoromethyl group serves as a sensitive and specific probe for 19F NMR studies, enabling detailed investigations of peptide-protein interactions and conformational dynamics.
However, the very properties that make (R)-2-CF3-Ala a valuable tool also present a significant synthetic hurdle. The strong electron-withdrawing effect of the trifluoromethyl group dramatically decreases the nucleophilicity of the α-amino group.[3] This deactivation renders direct coupling of an incoming amino acid to the N-terminus of a resin-bound CF3-Ala residue during standard solid-phase peptide synthesis (SPPS) exceedingly difficult, often resulting in very low yields or complete failure of the coupling step.
To circumvent this challenge, the most effective and reliable strategy is the use of pre-synthesized Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptide building blocks .[3] These dipeptides are prepared in the solution phase, where the challenging coupling can be driven to completion using highly activated reagents. The resulting dipeptide is then incorporated into the growing peptide chain using standard SPPS protocols.
Experimental Workflows and Protocols
This section details the necessary protocols for the successful incorporation of (R)-Fmoc-2-CF3-Ala into a peptide sequence, focusing on the dipeptide building block strategy.
Workflow Overview
The overall workflow for incorporating (R)-Fmoc-2-CF3-Ala into a peptide sequence is a two-stage process, as illustrated in the diagram below.
Caption: Overall workflow for incorporating (R)-Fmoc-2-CF3-Ala via a dipeptide building block strategy.
Part 1: Solution-Phase Synthesis of Fmoc-AA-(R)-α-Tfm-Ala-OH Dipeptide Building Block
This protocol describes the synthesis of a dipeptide building block where "AA" represents any standard proteinogenic amino acid. The key to this synthesis is the use of a highly activated form of the incoming Fmoc-amino acid, such as an acid chloride, to overcome the low nucleophilicity of the (R)-H-2-CF3-Ala-OH amine.[3]
Materials:
-
Fmoc-protected amino acid (Fmoc-AA-OH)
-
(R)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid ((R)-H-2-CF3-Ala-OH)
-
Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Protocol 1: Synthesis of Fmoc-AA-(R)-α-Tfm-Ala-OH via Acid Chloride
-
Preparation of Fmoc-AA-Cl:
-
In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the Fmoc-AA-OH (1.0 eq.) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) or oxalyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure to yield the crude Fmoc-AA-Cl. This intermediate is moisture-sensitive and should be used immediately without further purification.
-
-
Coupling Reaction:
-
In a separate flame-dried flask, dissolve (R)-H-2-CF3-Ala-OH (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C and add DIPEA (2.5 eq.).
-
Dissolve the crude Fmoc-AA-Cl from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the solution of (R)-H-2-CF3-Ala-OH.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
The crude dipeptide can be purified by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure Fmoc-AA-(R)-α-Tfm-Ala-OH.
-
Table 1: Troubleshooting for Dipeptide Synthesis
| Problem | Possible Cause | Solution |
| Low coupling yield | Incomplete activation of Fmoc-AA-OH. | Ensure anhydrous conditions. Increase reaction time or use a slight excess of thionyl/oxalyl chloride. |
| Degradation of the acid chloride. | Use the freshly prepared acid chloride immediately. | |
| Insufficient base during coupling. | Ensure adequate DIPEA is present to neutralize HCl and deprotonate the carboxylic acid of (R)-H-2-CF3-Ala-OH. | |
| Multiple products observed | Racemization of the activated amino acid. | Maintain low temperatures during the activation and coupling steps. |
| Side reactions of the activated amino acid. | Use the activated species immediately. | |
| Difficulty in purification | Co-elution of starting materials and product. | Optimize the chromatography solvent system. Consider reverse-phase flash chromatography if silica gel is ineffective. |
Part 2: Solid-Phase Peptide Synthesis (SPPS) using the Dipeptide Building Block
Once the purified Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptide is obtained, it can be readily incorporated into a growing peptide chain using standard Fmoc-based SPPS protocols. Due to the steric bulk of the dipeptide, optimized coupling conditions are recommended.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)
-
Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptide building block
-
Other required Fmoc-protected amino acids
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Protocol 2: SPPS Incorporation of the Dipeptide Building Block
This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus. The dipeptide is coupled onto the deprotected N-terminus of the growing peptide chain on the resin.
-
Resin Swelling and Initial Deprotection:
-
Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.
-
-
Dipeptide Coupling (Double Coupling Recommended):
-
First Coupling:
-
In a separate vial, pre-activate the Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptide (3 eq. relative to resin loading) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate the reaction for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of the activated dipeptide.
-
After the second coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the successful coupling to the primary or secondary amine.
-
-
Chain Elongation:
-
Continue the peptide synthesis by deprotecting the Fmoc group of the newly added dipeptide and coupling the subsequent Fmoc-amino acid using standard SPPS protocols.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Caption: A single cycle of SPPS for the incorporation of the dipeptide building block.
Purification and Characterization of CF3-Ala Containing Peptides
Purification by Reverse-Phase HPLC (RP-HPLC)
The crude peptide is typically purified by preparative RP-HPLC. The incorporation of the trifluoromethyl group significantly increases the hydrophobicity of the peptide.[4] This increased hydrophobicity will lead to a longer retention time on the RP-HPLC column compared to its non-fluorinated counterpart.
Typical RP-HPLC Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient of increasing %B (e.g., 5-95% B over 30-60 minutes).
-
Detection: UV absorbance at 214 nm and 280 nm.
Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide.
Characterization by Mass Spectrometry
Mass spectrometry is essential to confirm the identity and purity of the synthesized peptide. Electrospray ionization (ESI) is commonly used for peptide analysis.
-
Expected Mass: The observed molecular weight should match the calculated monoisotopic mass of the peptide containing the (R)-2-CF3-Ala residue. The mass of the (R)-2-CF3-Ala residue is approximately 157.04 g/mol .
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence. In collision-induced dissociation (CID), peptides typically fragment at the amide bonds, generating b- and y-ions. The presence of the CF3-Ala residue will result in a characteristic mass difference in the fragment ion series. Due to the stability of the C-CF3 bond, fragmentation within the trifluoromethyl group itself is not typically observed under standard CID conditions.
Case Study: Synthesis of an Aβ Aggregation Inhibitor Analog
The incorporation of (R)-α-Trifluoromethylalanine has been shown to be effective in modulating the aggregation of the amyloid-β (Aβ) peptide, a key pathological feature of Alzheimer's disease.[2] A study demonstrated that a short peptide containing (R)-α-Tfm-Ala was more effective at inhibiting Aβ fibril formation than a similar peptide containing the non-fluorinated analog, α-aminoisobutyric acid (Aib).[2] This highlights the potential of using (R)-2-CF3-Ala to develop peptide-based therapeutics for neurodegenerative diseases. The synthesis of such peptides would follow the dipeptide building block strategy outlined in this guide.
Conclusion
The incorporation of (R)-Fmoc-2-CF3-Ala into bioactive peptides offers a promising strategy for enhancing their therapeutic properties. While the direct coupling of this sterically hindered and electronically deactivated amino acid in SPPS is challenging, the use of pre-formed dipeptide building blocks provides a robust and reliable solution. The protocols and guidelines presented in this document provide a comprehensive framework for the successful synthesis, purification, and characterization of peptides containing this valuable non-proteinogenic amino acid. By leveraging the unique properties of the trifluoromethyl group, researchers can unlock new possibilities in the design and development of next-generation peptide therapeutics.
References
-
Pytkowicz, J., Brigaud, T., et al. (2016). Synthesis of protected enantiopure (R) and (S)-α-trifluoromethylalanine containing dipeptide building blocks ready to use for solid phase peptide synthesis. Amino Acids, 48(6), 1457-68. Available at: [Link]
-
Koksch, B., Jakubke, H. D., et al. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 3(3), 157-67. Available at: [Link]
-
Chaume, G., Pytkowicz, J., Brigaud, T. (2016). Synthesis of Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptides. ResearchGate. Available at: [Link]
-
Ongeri, S., et al. (2015). (R)-α-trifluoromethylalanine containing short peptide in the inhibition of amyloid peptide fibrillation. Biopolymers, 104(5), 536-45. Available at: [Link]
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. Available at: [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]
-
Mascot. (n.d.). Peptide fragmentation. Matrix Science. Available at: [Link]
-
Pytkowicz, J., Brigaud, T., et al. (2016). Orthogonal deprotection of the (R)-12 dipeptide building block. ResearchGate. Available at: [Link]
-
Hodges, R.S., Mant, C.T. (2007). HPLC of Peptides and Proteins. Springer. Available at: [Link]
-
Brigaud, T., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry. Available at: [Link]
-
Barnes, S., Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]
-
Hodges, R.S., Mant, C.T. (2007). Prediction of peptide retention time in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1141(2), 163-75. Available at: [Link]
Sources
- 1. Recovery, Purification, and Reusability of Building Blocks for Solid Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of protected enantiopure (R) and (S)-α-trifluoromethylalanine containing dipeptide building blocks ready to use for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Coupling Yields of Fmoc-α-Tfm-Ala in Solid Phase Synthesis
Welcome to the technical support center for the solid-phase synthesis (SPPS) of peptides containing Fmoc-α-trifluoromethyl-alanine (Fmoc-α-Tfm-Ala). The unique electronic and steric properties of this amino acid present distinct challenges in peptide synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these challenges and achieve optimal coupling yields.
The incorporation of α-Tfm-Ala into peptides can significantly enhance their proteolytic stability due to the steric and electronic effects of the trifluoromethyl group.[1] However, these same properties, particularly the strong electron-withdrawing nature of the CF3 group, dramatically decrease the nucleophilicity of the α-amino group, making subsequent peptide bond formation a significant hurdle.[2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when working with Fmoc-α-Tfm-Ala and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Coupling Efficiency to the N-terminus of α-Tfm-Ala
Question: I have successfully coupled Fmoc-α-Tfm-Ala onto my resin-bound peptide, but the subsequent coupling of the next amino acid is failing or showing very low yield. What is causing this and how can I fix it?
Answer: This is the most common challenge when working with α-Tfm-Ala. The reduced nucleophilicity of the nitrogen atom in α-Tfm-Ala, caused by the potent electron-withdrawing effect of the trifluoromethyl group, makes peptide bond formation at this position difficult.[2][3]
Root Cause Analysis and Solutions:
-
Electronic Deactivation: The primary issue is the electronically deactivated N-terminus of the resin-bound α-Tfm-Ala. Standard coupling conditions are often insufficient to overcome this.
-
Solution 1: The Dipeptide Building Block Strategy (Recommended): The most robust solution is to circumvent the difficult on-resin coupling altogether. This involves synthesizing a dipeptide building block in the solution phase (e.g., Fmoc-AA- (α-Tfm-Ala)-OH) and then coupling this dipeptide to the resin-bound peptide.[2][3] This approach has proven effective for incorporating α-Tfm-Ala into longer peptide sequences.[3]
-
Solution 2: Employ Highly Potent Coupling Reagents: If you must attempt a direct on-resin coupling, standard reagents like DCC or DIC are unlikely to be effective.[4] You will need to use more powerful in-situ activating reagents such as:
-
Solution 3: Convert to Acyl Halides: For extremely challenging couplings, converting the incoming Fmoc-amino acid to its acyl fluoride or chloride can provide the necessary reactivity.[3][4] This is a more advanced technique and requires careful handling of the reagents.
-
-
Steric Hindrance: The bulky trifluoromethyl group also contributes to steric hindrance, slowing down the reaction rate.[6][7]
-
Solution 1: Extended Coupling Times: Increase the reaction time significantly, from the standard 1-2 hours to overnight, to allow the reaction to proceed to completion.[4]
-
Solution 2: Elevated Temperature/Microwave SPPS: Applying gentle heat can help overcome the activation energy barrier.[4] Microwave-assisted solid-phase synthesis (MA-SPPS) is a particularly effective method for driving difficult couplings to completion quickly and efficiently.[6]
-
Issue 2: Incomplete Deprotection of the Fmoc Group from α-Tfm-Ala
Question: I am observing incomplete Fmoc deprotection from the α-Tfm-Ala residue, leading to truncated sequences. Why is this happening?
Answer: While less common than coupling issues, incomplete deprotection can occur, especially if the peptide sequence is prone to aggregation.
Root Cause Analysis and Solutions:
-
Peptide Aggregation: As the peptide chain elongates, it can fold back on itself and form aggregates on the resin, hindering the access of the deprotection reagent (piperidine) to the Fmoc group.[7][8]
-
Solution 1: Optimize Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help to disrupt aggregation.[4] Using a solvent mixture such as DCM/DMF/NMP (1:1:1) can also be beneficial.[4]
-
Solution 2: Chaotropic Salts: The addition of chaotropic salts like LiCl to the reaction mixture can help to break up secondary structures and improve solvation.
-
Solution 3: Use a Stronger Deprotection Reagent: While 20% piperidine in DMF is standard, for difficult cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in the deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF).[8]
-
Frequently Asked Questions (FAQs)
Q1: Can I use standard carbodiimide coupling reagents like DCC or DIC for coupling to the N-terminus of α-Tfm-Ala?
A1: It is highly unlikely to be successful. Standard carbodiimide reagents are generally not potent enough to overcome the severe electronic deactivation of the α-Tfm-Ala nitrogen.[4] You should use more powerful uronium/aminium or phosphonium-based reagents like HATU, HBTU, or PyBOP.[5]
Q2: Is racemization a concern when using elevated temperatures for coupling with α-Tfm-Ala?
A2: Yes, racemization is always a potential side reaction when using elevated temperatures in peptide synthesis.[4] However, for α,α-disubstituted amino acids like α-Tfm-Ala, the risk of racemization at the α-carbon is negligible due to the absence of a proton at that position. The primary concern would be the racemization of the incoming amino acid being coupled. It is crucial to monitor the chiral purity of your final peptide.
Q3: How can I monitor the completion of the coupling reaction to α-Tfm-Ala?
A3: The Kaiser test is a reliable qualitative method for detecting the presence of free primary amines on the resin.[9] A negative Kaiser test (the beads remain yellow) indicates that the coupling reaction has gone to completion. A positive test (the beads turn blue) signifies an incomplete reaction, and a second coupling should be performed.[9] For quantitative analysis, a small aliquot of the resin can be cleaved and analyzed by HPLC and mass spectrometry.
Q4: Where can I source Fmoc-AA-(α-Tfm-Ala)-OH dipeptide building blocks?
A4: While some specialized suppliers may offer a limited range of these dipeptides, they are often prepared in-house via solution-phase synthesis. The synthesis typically involves coupling an Fmoc-protected amino acid to the N-terminus of α-Tfm-Ala using highly electrophilic species like amino acid chlorides or mixed anhydrides.[2][3]
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Fmoc-AA-(α-Tfm-Ala)-OH Dipeptide Building Block (Mixed Anhydride Method)
This protocol describes a general procedure for the synthesis of a dipeptide building block, which is the recommended strategy for incorporating α-Tfm-Ala into a peptide sequence.[3]
Materials:
-
Fmoc-protected amino acid (Fmoc-AA-OH)
-
(R)- or (S)-α-Trifluoromethylalanine ((α-Tfm-Ala)-OH)
-
N-methylmorpholine (NMM)
-
Isobutyl chloroformate (IBCF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Fmoc-AA-OH:
-
Dissolve Fmoc-AA-OH (1.0 eq) in anhydrous THF.
-
Cool the solution to -15 °C in a salt-ice bath.
-
Add N-methylmorpholine (NMM) (1.0 eq) and stir for 1 minute.
-
Add isobutyl chloroformate (IBCF) (1.0 eq) dropwise, ensuring the temperature remains below -10 °C.
-
Stir the reaction mixture at -15 °C for 10-15 minutes to form the mixed anhydride.
-
-
Coupling with α-Tfm-Ala:
-
In a separate flask, dissolve (α-Tfm-Ala)-OH (1.2 eq) in a 1:1 mixture of THF and 1 M NaOH.
-
Cool this solution to 0 °C.
-
Slowly add the pre-activated mixed anhydride solution from step 1 to the α-Tfm-Ala solution, maintaining the pH between 8-9 by adding 1 M NaOH as needed.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted IBCF and NMM.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure Fmoc-AA-(α-Tfm-Ala)-OH dipeptide.
-
Protocol 2: On-Resin Coupling of a Dipeptide Building Block
This protocol outlines the coupling of the pre-synthesized dipeptide to the resin-bound peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-AA-(α-Tfm-Ala)-OH dipeptide (3.0 eq)
-
HATU (2.9 eq)
-
DIPEA (6.0 eq)
-
NMP
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (confirmed by a positive Kaiser test) and wash the resin thoroughly with NMP.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-AA-(α-Tfm-Ala)-OH dipeptide (3.0 eq) and HATU (2.9 eq) in NMP. Add DIPEA (6.0 eq) and allow the solution to pre-activate for 1-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the absence of free amines. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, wash the resin thoroughly with NMP, followed by DCM, and proceed to the next deprotection and coupling cycle.
Data and Workflow Visualization
Table 1: Recommended Coupling Reagents for α-Tfm-Ala
| Reagent Class | Examples | Potency | Use Case |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High | Recommended for both solution-phase dipeptide synthesis and direct on-resin coupling. |
| Phosphonium Salts | PyBOP, PyAOP | High | Excellent alternatives to uronium salts, particularly for sterically hindered couplings. |
| Carbodiimides | DCC, DIC | Low | Not recommended for coupling to the N-terminus of α-Tfm-Ala. |
| Acyl Halides | Fmoc-AA-Cl, Fmoc-AA-F | Very High | For extremely difficult couplings, typically in solution phase. |
Diagram 1: Recommended Workflow for Incorporating α-Tfm-Ala
Caption: Recommended dipeptide synthesis and coupling workflow.
Diagram 2: Troubleshooting Logic for Low Coupling Yield
Caption: Troubleshooting decision tree for coupling issues.
References
-
Kühn, S., et al. (2003). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. PubMed. [Link]
-
Devillers, E., et al. (2016). α-trifluoromethylalanine containing dipeptide building blocks ready to use for solid phase peptide synthesis. Amino Acids, 48(6), 1457-68. [Link]
-
Pytkowicz, J., et al. (2024). Two decades of fluorine chemistry in Cergy. ResearchGate. [Link]
- Nieto-Domínguez, M., et al. (2023). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.
- Goti, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5123.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Douglas, J. T., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 9(21), 4748-4753.
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]
Sources
- 1. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of protected enantiopure (R) and (S)-α-trifluoromethylalanine containing dipeptide building blocks ready to use for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Solubility of (R)-Fmoc-2-trifluoromethyl-alanine in DMF and NMP
Topic: Solubility & Handling in DMF / NMP for Solid Phase Peptide Synthesis (SPPS)
Ticket ID: #TFM-ALA-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
(R)-Fmoc-2-trifluoromethyl-alanine (Fmoc-Tfm-Ala) presents unique challenges in SPPS due to the
While the compound is generally soluble in DMF (N,N-Dimethylformamide) and NMP (N-methyl-2-pyrrolidone) , users frequently report "apparent insolubility" which is often a symptom of peptide-resin aggregation or slow dissolution kinetics rather than thermodynamic saturation. This guide provides validated protocols to ensure complete solvation and efficient coupling.
Part 1: Solubility Profiling (DMF vs. NMP)
The following table summarizes the physicochemical behavior of Fmoc-Tfm-Ala in standard SPPS solvents.
| Feature | DMF (Dimethylformamide) | NMP (N-methyl-2-pyrrolidone) | Technical Verdict |
| Solubility Limit | Good (~0.2 – 0.4 M typical) | Excellent (>0.5 M possible) | NMP is superior for high-concentration stocks. |
| Solvation Power | Standard.[2][3][4][5] Can struggle with hydrophobic aggregation. | High. Breaks | Use NMP for "difficult sequences" containing Tfm-Ala. |
| Fmoc Stability | Moderate. Degrades to dimethylamine over time. | Lower. Spontaneous Fmoc cleavage can occur faster in stored solutions. | Critical: Only prepare NMP solutions immediately before use. |
| Viscosity | Lower (0.92 cP) | Higher (1.67 cP) | NMP requires longer mixing times for resin penetration. |
The "Fluorine Effect" on Solubility
The
-
Implication: Even if the solution looks clear, the effective concentration available for reaction may be lower due to steric shielding.
-
Recommendation: Do not exceed 0.2 M concentration for coupling reactions. Higher concentrations increase viscosity without proportionally increasing reaction rates due to the steric barrier.
Part 2: Validated Dissolution Protocol
Protocol ID: SOL-TFM-05 Objective: To prepare a 0.2 M solution of Fmoc-Tfm-Ala without inducing aggregation or degradation.
Reagents Required:
-
(R)-Fmoc-2-trifluoromethyl-alanine (Dry, stored at 4°C).
-
Anhydrous DMF or NMP (Amine-free grade).
-
Optional: LiCl (Lithium Chloride) for chaotropic assistance.
Step-by-Step Workflow:
-
Equilibration: Allow the Fmoc-Tfm-Ala vial to reach room temperature before opening to prevent condensation (water initiates Fmoc cleavage).
-
The "Wetting" Step: Do not add the full volume of solvent at once. Add 50% of the calculated solvent volume .
-
Why? High concentration at the solid-liquid interface accelerates the breaking of the crystal lattice.
-
-
Agitation: Vortex vigorously for 30 seconds.
-
Checkpoint: If the solution is cloudy, do not heat above 40°C . Heat + trace amines = rapid Fmoc removal.
-
-
Sonication: Sonicate for 1-2 minutes.
-
Note: Sonicate in short bursts to avoid heating the solvent.
-
-
Dilution: Add the remaining 50% of solvent and vortex again.
-
Visual Inspection: Hold against a light source. The solution must be crystal clear. Any "haze" indicates micro-precipitation or water contamination.
Visualizing the Workflow
Figure 1: The "Graduated Dissolution" workflow minimizes solvent volume initially to maximize dissolution kinetics.
Part 3: Troubleshooting & FAQs
Q1: My solution turned cloudy after 1 hour in DMF. What happened?
Diagnosis: This is likely Dibenzofulvene formation, indicating the Fmoc group has fallen off.
-
Cause: DMF degrades into dimethylamine over time, or the DMF contained water. The "cloudiness" is the insoluble fulvene-adduct.
-
Fix:
-
Use "High-Purity" or "Sequencing Grade" DMF.
-
Self-Validating Step: Test your DMF by adding a drop of phenolphthalein; if it turns pink, it contains amines. Discard it.
-
Reaction: Do not use the cloudy solution. The free amine will cause double-hits (inserting two amino acids instead of one).
-
Q2: The compound dissolved, but coupling failed (0% yield). Is it a solubility issue?
Diagnosis: No, this is a Steric/Electronic issue.
-
Explanation: The
-CF group acts like a shield. Even if dissolved, the carboxylic acid is sterically hindered and electron-deficient (low pKa), making activation difficult. -
Solution:
-
Switch Solvent: Use NMP for the coupling step.
-
Change Activator: Switch from DIC/HOBt to HATU/HOAt or COMU . The HOAt moiety is crucial for sterically hindered couplings.
-
Protocol: Use a "Double Coupling" cycle:
-
Cycle 1: 1 hour at Room Temp.
-
Cycle 2: 1 hour at 40°C (Microwave assisted if available, max 25W).
-
-
Q3: Can I store a 0.5 M stock solution of this amino acid?
Diagnosis: Absolutely Not.
-
Reasoning: Fluorinated amino acids are expensive. Storing them in solution (especially NMP) risks spontaneous Fmoc cleavage.[2]
-
Rule: "Weigh-to-Order." Only dissolve the amount needed for the immediate synthesis run.
Part 4: Advanced Troubleshooting Logic
Use this decision tree when encountering "insolubility" or coupling failures.
Figure 2: Logic flow for diagnosing solubility vs. reactivity issues.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Watanabe Chemical Industries. (n.d.). Solubility of Fmoc-Amino Acids.
-
Albericio, F., et al. (2018). Green Solvents for Peptide Synthesis. Green Chemistry.
-
ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis: Standard Protocols and Troubleshooting.
-
Sakai, T., et al. (2013). Synthesis of alpha-trifluoromethyl amino acids and their application to peptide synthesis. Journal of Fluorine Chemistry.
Sources
Preventing deletion sequences when using alpha-trifluoromethyl amino acids
Technical Support Center: -Trifluoromethyl Amino Acid Synthesis
Topic: Prevention of Deletion Sequences in SPPS of
Introduction: The "Stealth" Deletion Problem
Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your mass spectrometry data shows a recurring
Synthesizing peptides with
-
Steric Bulk: The trifluoromethyl group is significantly larger than a methyl group (Van der Waals volume
42 ų vs 24 ų), physically blocking incoming reagents. -
Electronic Deactivation: The strong electron-withdrawing nature of the fluorine atoms (
effect) dramatically reduces the nucleophilicity of the amino group after it is coupled.
This guide provides the protocols to prevent deletion sequences at both the insertion step (coupling the
Module 1: Diagnosis & Root Cause Analysis
Before optimizing, confirm the nature of your impurity. Deletion sequences are often confused with truncated sequences, but they have different origins and solutions.
The Deletion Mechanism
A Deletion Sequence occurs when Cycle
-
Result: A peptide missing exactly one residue internally.
-
Purification: Extremely difficult; the impurity often co-elutes with the product due to high sequence homology.
The Truncation Mechanism
If you cap unreacted amines effectively, a failed coupling results in a Truncated Sequence .
-
Result: A short peptide that stops at residue
. -
Purification: Generally easy; the impurity has significantly different retention time and mass.
Diagnostic Flowchart
Use the following logic to determine your troubleshooting path.
Figure 1: Diagnostic logic for identifying the source of synthesis failure.
Module 2: Coupling the -CF Amino Acid (Getting it IN)
The Challenge: The carboxylate of an
Protocol A: The "Gold Standard" (Microwave + HATU)
For most
-
Reagents:
-
Coupling Reagent: HATU (0.5 M in DMF)
-
Base: HOAt (0.5 M) + DIEA (1.0 M in NMP)
-
Stoichiometry: 5 eq AA : 5 eq HATU : 5 eq HOAt : 10 eq DIEA
-
-
Conditions:
-
Temperature: 75°C (Microwave irradiation)
-
Time: 2 x 10 minutes (Double Coupling is mandatory )
-
-
Critical Step (Capping):
-
After the second coupling, you MUST cap.
-
Capping Cocktail: Acetic Anhydride (5%) / 2,6-Lutidine (6%) / DMF.
-
Time: 5 minutes.
-
Protocol B: The "Nuclear Option" (Acid Fluorides)
If HATU fails (common with bulky neighbors like Val or Ile), use acid fluorides generated via TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are small, highly reactive acylating species that penetrate the steric shield.
Step-by-Step TFFH Activation:
-
Pre-activation:
-
Dissolve
-CF AA (4 eq) and TFFH (4 eq) in dry DMF. -
Add DIEA (8 eq).
-
Wait: Activate for exactly 2 minutes (do not exceed; risk of racemization/degradation).
-
-
Coupling:
Module 3: Extending the Chain (Coupling ONTO the -CF AA)
The Challenge: Once the
Strategy: High-Reactivity Acylation
You need an acylating species that is more reactive than the standard HATU/active ester.
Protocol C: Symmetric Anhydride Coupling
Symmetric anhydrides are highly reactive and avoid the formation of the less reactive active ester intermediates.
-
Generation:
-
Take the Next Amino Acid (10 eq).
-
Add DIC (5 eq) in DCM/DMF (1:1).
-
Incubate: 15 minutes at Room Temp (RT) to form the symmetric anhydride
. -
Note: A precipitate (diisopropylurea) may form; this is normal.
-
-
Coupling:
-
Add the supernatant to the resin (containing the deprotected
-CF amine). -
Add Catalyst: 0.1 eq of 4-DMAP (Dimethylaminopyridine). Warning: DMAP increases racemization risk. Use only if necessary and avoid with Cys/His.
-
Conditions: 60°C for 1 hour.
-
Protocol D: The "Aggressive" PyAOP Method
PyAOP (Phosphonium salt) is superior to HATU for secondary or electron-poor amines because the phosphonium byproduct drives the reaction forward more effectively than the guanidinium byproduct of HATU.
-
Reagents: PyAOP (5 eq) / HOAt (5 eq) / TMP (2,4,6-Trimethylpyridine/Collidine) (10 eq).
-
Why Collidine? It is a weaker base than DIEA, which reduces base-catalyzed side reactions (like elimination) while maintaining the pH for coupling.
-
-
Conditions: 75°C for 15 minutes (Double Couple).
Experimental Workflow Visualization
The following diagram illustrates the decision matrix for the entire cycle involving an
Figure 2: Optimized workflow for handling steric and electronic hurdles.
Summary of Coupling Conditions
| Parameter | Standard AA | Next AA (Elongation) | |
| Primary Challenge | None | Steric Hindrance | Low Nucleophilicity (Electronic) |
| Coupling Reagent | HBTU / DIC | HATU or TFFH | PyAOP or Sym. Anhydride |
| Base | DIEA | DIEA or NMM | Collidine (TMP) |
| Temperature | RT or 50°C | 75°C | 75°C |
| Coupling Count | Single | Double (Mandatory) | Double (Mandatory) |
| Monitoring | Kaiser Test | Chloranil Test (Proline-like) | Chloranil Test |
Frequently Asked Questions (FAQ)
Q: Why do I see a
Q: Can I use the Kaiser test to monitor the coupling of the
Q: I am using Rink Amide resin. Does the loading matter?
A: Yes. For sterically hindered sequences, "pseudo-dilution" is vital. Use low-loading resin (
References
-
Wenschuh, H. et al. (1995). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Chemistry." The Journal of Organic Chemistry. Link (Demonstrates the necessity of HATU/HOAt for hindered Aib-like residues).
-
Carpino, L. A. et al. (1996). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Assembly of Difficult Peptides." Tetrahedron. Link (Foundational work on HOAt/HATU superiority).
-
El-Faham, A. & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link (Comprehensive review covering TFFH and acid fluorides for hindered amines).
-
Sante, F. et al. (2024). "Asymmetric
-Fluoroalkyl- -Amino Acids: Recent Advances in Their Synthesis and Applications." Molecules. Link (Discusses the electronic properties and reactivity of -CF amino acids). -
CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note. Link (Protocols for microwave-enhanced coupling of Aib and N-Me AAs).
Troubleshooting difficult couplings of alpha,alpha-disubstituted fluorinated amino acids
Technical Support Center: -Disubstituted Fluorinated Amino Acid Couplings
Current Status: 🟢 System Operational | Ticket Priority: Critical Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Diagnostic Triage: The "Steric-Electronic" Wall
Welcome to the Tier 3 Support Desk. If you are here, standard protocols (DIC/Oxyma, HBTU) have likely failed. You are encountering a unique chemical adversary: the synergistic barrier of steric hindrance (quaternary
Before proceeding, identify your specific failure mode using the matrix below.
The Failure Matrix
| Symptom | Diagnosis | Root Cause | Recommended Protocol |
| No Product (0% Conv.) | Total Steric Blockade | The incoming nucleophile cannot breach the "wall" of the quaternary center. | Protocol A (Acid Chloride) |
| Low Yield (<30%) | Electronic Deactivation | Fluorine (esp. | Protocol B (Acid Fluoride) |
| Product + "M-20" Peak | HF Elimination | Base-mediated dehydrofluorination (common in | Switch Base to Collidine |
| Wrong Mass (Isomer) | Epimerization | Oxazolone formation and reopening at the activated carboxylate. | Protocol C (Low-Temp Activation) |
Decision Logic & Workflow
Do not guess. Follow this logic gate to select the correct "heavy artillery" for your coupling.
Figure 1: Decision tree for selecting coupling reagents based on the location of the steric/electronic bottleneck.
Technical Deep Dive: The Solutions
The "Nuclear" Option: Acid Chlorides (Ghosez's Reagent)
When an amine is deactivated by an
-
Why Ghosez? Thionyl chloride (
) is too harsh for Fmoc/Boc chemistry (generates HCl). Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions .
The "Precision" Option: Acid Fluorides (TFFH)
For coupling hindered acids (like Aib or
The "Base" Trap: Dehydrofluorination
Critical Warning: If your amino acid has a fluorine at the
-
Solution: Use 2,4,6-Collidine (TMP). It is sterically hindered and non-nucleophilic, sufficient to buffer the reaction without stripping the
-proton.
Validated Protocols
Protocol A: The Ghosez Reagent Method (For Deactivated Amines)
Use this when the N-terminus is fluorinated/hindered.
Reagents:
-
Carboxylic Acid (3-5 equiv)
-
Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1 equiv relative to Acid)
-
DCM (Anhydrous)[1]
-
Base: Collidine (3 equiv)
Workflow:
-
Activation: Dissolve the carboxylic acid in dry DCM under
. -
Add Ghosez’s reagent dropwise. Stir for 15–30 minutes at room temperature.
-
Checkpoint: Monitor by TLC. The acid should convert to the acid chloride (often runs faster/different Rf).
-
-
Coupling: Add the resin-bound fluorinated amine (swollen in minimal DCM) to the mixture.
-
Buffering: Add Collidine immediately.
-
Incubation: Shake for 2–4 hours (or overnight for extreme cases).
-
Quench: Wash resin with DCM, then DMF.
Protocol B: TFFH Acid Fluoride Method (For Hindered Acids)
Use this when coupling a bulky acid (e.g., Fmoc-Aib-OH) to a peptide chain.
Reagents:
-
Fmoc-AA-OH (3 equiv)
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3 equiv)
-
DIPEA (6 equiv) (Use Collidine if
-elimination is a risk)
Workflow:
Troubleshooting FAQs
Q: I see a mass of [M-20] in my LCMS. What happened?
A: You have triggered dehydrofluorination (loss of HF). This is common with
-
Fix: Switch your base from DIPEA/DIEA to Collidine or 2,6-Di-tert-butylpyridine . Lower the coupling temperature to room temperature.
Q: My coupling yield is 50%, and double coupling doesn't help. A: The resin sites might be aggregated.
-
Fix: Use "Magic Mixture" solvents: DCM/DMF/NMP (1:1:1) or add chaotropic salts like LiCl (0.4M) to the coupling mixture to disrupt hydrogen bonding networks.
Q: Can I use microwave heating?
A: Proceed with Caution. While microwaves overcome steric barriers, fluorinated substrates are prone to racemization at high temperatures (
-
Guideline: Use 50°C max for 15 minutes. If using Cys or His, do not use microwave.
Q: How do I visualize the racemization mechanism? A: See the diagram below. The "danger zone" is the Oxazolone intermediate.
Figure 2: The mechanism of racemization via oxazolone formation. Steric bulk increases the lifetime of the oxazolone, increasing racemization risk.
References
-
Carpino, L. A., et al. (1990). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Coupling Reagent for Sterically Hindered Amino Acids. Journal of the American Chemical Society. Link
- Ghosez, L., et al. (1979). Synthesis of Acyl Chlorides under Neutral Conditions. Chemical Communications.
-
Chaume, G., et al. (2010). Synthesis of Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptides. Journal of Fluorine Chemistry. (Specific protocol for alpha-trifluoromethyl alanine coupling). Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
BenchChem Technical Support. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Link
Validation & Comparative
A Comparative Guide to Helix Induction: (R)-Fmoc-2-trifluoromethyl-alanine vs. α-Aminoisobutyric Acid (Aib)
In the rational design of peptide-based therapeutics, the stabilization of secondary structures, particularly the α-helix, is a paramount objective. Helical conformations are often crucial for mediating protein-protein interactions, and stabilizing these structures in shorter peptide sequences can lead to enhanced biological activity and metabolic stability. This guide provides a deep, evidence-based comparison of two potent helix-inducing, non-proteinogenic amino acids: (R)-Fmoc-2-trifluoromethyl-alanine ((R)-Fmoc-Tfm-Ala) and α-Aminoisobutyric acid (Aib). We will delve into their mechanisms of action, compare their efficiencies using published experimental data, and provide detailed protocols for their evaluation.
The Mechanistic Underpinnings of Helix Induction
The ability of a non-proteinogenic amino acid to induce or stabilize a helical conformation is primarily governed by the steric and electronic constraints it imposes on the peptide backbone.
Aib is a prototypical helix-inducing residue. Its defining feature is the presence of two methyl groups on its α-carbon. This gem-dimethyl substitution sterically restricts the available conformational space for the backbone dihedral angles (φ, ψ) to the helical regions of the Ramachandran plot (φ ≈ -57°, ψ ≈ -47°). This steric hindrance makes it energetically unfavorable for Aib-containing peptides to adopt extended or random coil structures, thereby potently nucleating and propagating α-helical conformations.
(R)-2-Trifluoromethyl-alanine introduces a trifluoromethyl (CF₃) group at the α-carbon. Like Aib, the bulky CF₃ group provides significant steric hindrance, favoring helical conformations. However, it introduces an additional, powerful electronic effect. The highly electronegative fluorine atoms of the CF₃ group create a strong dipole moment and engage in dipole-dipole interactions and n→π* orbital interactions with the peptide backbone. Specifically, the lone pair of electrons on a backbone carbonyl oxygen can interact with the antibonding (π*) orbital of the subsequent amide bond, an interaction that is geometrically optimal in a helical turn and is significantly enhanced by the electron-withdrawing nature of the CF₃ group. This synergistic combination of steric bulk and electronic stabilization makes trifluoromethylated amino acids exceptionally potent helix inducers.
Quantitative Comparison of Helix Induction Efficiency
| Peptide Sequence | Helix Inducer | % Helicity (TFE/H₂O) | Mean Residue Ellipticity ([θ]₂₂₂ deg·cm²·dmol⁻¹) | Reference |
| Ac-Tyr-(Ala-Aib -Ala)₅-Lys-NH₂ | Aib | ~60% in 30% TFE | ~ -20,000 | |
| Ac-Y(AX A)₅K-NH₂ (X= (S)-CF₃-Bpg) | (S)-CF₃-Bpg | >95% in 0% TFE | ~ -32,000 | |
| Ac-Phe-(Ala)₂-Aib -(Ala)₃-Phe-NH₂ | Aib | Moderate | Not specified | |
| Boc-Ala-Tfm-Ala -Gly-OMe | Tfm-Ala | High (β-turn) | Not specified (NMR evidence) |
Note: (S)-CF₃-Bpg is (S)-5,5,5-trifluoro-4,4-dimethyl-2-aminopentanoic acid, a structural analogue used to probe the effects of the CF₃ group. TFE (trifluoroethanol) is a helix-inducing co-solvent; higher helicity in lower TFE concentrations indicates a more potent inducer.
Interpretation of Data: The available data consistently demonstrates that trifluoromethylated amino acids are exceptionally potent inducers of helical structures. As seen in the work by Mykhailiuk et al. (2022), peptides containing a trifluoromethylated residue exhibit near-perfect helicity even in the absence of stabilizing solvents like TFE. In contrast, Aib-containing peptides, while still potent helix formers, often require the presence of a co-solvent to achieve comparable levels of helicity. The powerful electronic withdrawing nature of the CF₃ group provides an additional layer of stabilization that the purely steric bulk of Aib's methyl groups cannot offer.
Experimental Workflow for Comparative Analysis
To definitively compare the helix induction efficiency of (R)-Fmoc-Tfm-Ala and Aib, a controlled experiment is essential. The following protocol outlines the synthesis and analysis of two model peptides.
Caption: Workflow for comparing helix induction of Aib and (R)-Tfm-Ala.
Part 1: Peptide Synthesis and Purification
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
Solid-Phase Peptide Synthesis (SPPS):
-
Employ a standard Fmoc/tBu (Fmoc for N-α-protection, tBu-based groups for side chains) strategy on an automated peptide synthesizer.
-
Coupling: Use HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the activator with N,N-Diisopropylethylamine (DIPEA) as the base in Dimethylformamide (DMF). Standard coupling time is 45 minutes.
-
Fmoc-Deprotection: Use 20% piperidine in DMF for 10-15 minutes.
-
Incorporation of Special Residues:
-
For Peptide A , couple Fmoc-Aib-OH using a standard protocol.
-
For Peptide B , couple (R)-Fmoc-2-trifluoromethyl-alanine. Due to the electron-withdrawing nature of the CF₃ group, the carboxyl group is more activated, but the amine is less nucleophilic. Monitor the coupling reaction carefully (e.g., with a Kaiser test) and consider a double coupling if necessary.
-
-
-
Cleavage and Deprotection:
-
After synthesis is complete, wash the resin thoroughly with Dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-3 hours at room temperature. TIS is a scavenger to protect against side reactions.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.
-
-
Purification and Verification:
-
Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Verify the mass of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF.
-
Part 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a 1 mg/mL stock solution of each purified peptide in water. Dilute to a final concentration of 50-100 µM in a series of phosphate buffer solutions containing increasing concentrations of TFE (0%, 10%, 20%, ..., 80%).
-
Data Acquisition:
-
Use a CD spectrometer with a 1 mm path length quartz cuvette.
-
Record spectra from 190 to 260 nm at 25 °C.
-
Average 3-5 scans for each sample and subtract the corresponding buffer/TFE blank spectrum.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * l * c), where MRW is the mean residue weight, l is the path length in cm, and c is the concentration in g/L.
-
Calculate the percentage of helicity using the formula: % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100, where [θ]₂₂₂ is the observed ellipticity at 222 nm, [θ]c is the value for a random coil (~0), and [θ]h is the value for a 100% helical peptide of that length (-39,500 * (1 - 2.5/n), where n is the number of residues).
-
Plot % Helicity versus % TFE for both peptides to compare their stability profiles.
-
Conclusion and Outlook
The evidence strongly indicates that while both Aib and (R)-Fmoc-2-trifluoromethyl-alanine are potent helix inducers, the trifluoromethylated analogue exhibits superior performance. This enhanced stability arises from a powerful combination of steric hindrance and favorable electronic interactions conferred by the trifluoromethyl group. The n→π* interaction, in particular, provides a stabilizing force absent in Aib-containing peptides.
For researchers and drug developers, this means that the incorporation of (R)-2-trifluoromethyl-alanine can lead to shorter, more stable helical peptides with potentially higher binding affinities and improved proteolytic resistance. While the synthesis may require slightly more optimization, the profound impact on conformational stability makes it a highly attractive tool for modern peptide design.
References
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing a,a-disubstituted amino acids. Biochemistry, 29(28), 6747–6756. [Link]
-
Toniolo, C., & Benedetti, E. (1991). The polypeptide 310-helix. Trends in Biochemical Sciences, 16, 350-353. [Link]
-
Salwiczek, M., et al. (2011). α-Trifluoromethyl-Substituted Alanine: A New, Potent Helix-Inducing Residue. Angewandte Chemie International Edition, 50(22), 5219-5221. [Link]
-
Mykhailiuk, P. K., et al. (2022). α-Trifluoromethylated Amino Acids Are Superior to Aib as Helix-Inducing Residues. Angewandte Chemie International Edition, 61(15), e202117698. [Link]
-
Rothemund, S., et al. (1995). The influence of chain length on the equilibrium helix-coil transition of a peptide series of the type Ac-Tyr-(Ala-Aib-Ala)n-Lys-NH2. Biophysical Chemistry, 54(3), 281-289. [Link]
A Comparative Guide to the Crystal Structure Analysis of (R)-2-Trifluoromethyl-alanine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the physicochemical and biological properties of peptides.[1][2] This guide provides an in-depth comparison of the crystal structures of peptides containing (R)-2-trifluoromethyl-alanine ((R)-αCF3Ala) versus their non-fluorinated counterparts, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to offer not just a methodology, but a comprehensive understanding of the structural implications of this unique amino acid.
The introduction of the trifluoromethyl (CF3) group, a bioisostere for the methyl group but with significantly different electronic properties, can profoundly influence peptide conformation, stability, and intermolecular interactions.[3] Understanding these structural perturbations at an atomic level through X-ray crystallography is paramount for the rational design of peptide-based therapeutics and novel biomaterials.[4][5]
The Structural Impact of (R)-α-Trifluoromethyl-alanine: A Comparative Analysis
The substitution of a native amino acid with (R)-αCF3Ala induces distinct conformational changes in the peptide backbone. A key study involving L-leucine-based pentapeptides provides compelling evidence of this influence. X-ray crystallographic analysis revealed that pentapeptides incorporating (R)-αCF3Ala adopt a right-handed 310-helical conformation.[6] This is a significant finding, as it demonstrates the helix-promoting propensity of this fluorinated amino acid.
Comparative Crystallographic Data: (R)-αCF3Ala vs. (S)-αCF3Ala Peptides
To illustrate the stereochemical influence of the α-trifluoromethyl group, we present a comparison of the crystallographic data for two L-Leu-based pentapeptides, one containing (R)-αCF3Ala (Peptide 1) and the other (S)-αCF3Ala (Peptide 2).
| Parameter | Peptide 1 with (R)-αCF3Ala | Peptide 2 with (S)-αCF3Ala | Reference |
| Crystal System | Monoclinic | Orthorhombic | [6] |
| Space Group | P21 | P212121 | [6] |
| Overall Conformation | Right-handed 310-helix | Right-handed 310-helix | [6] |
| Average φ, ψ (Residues 1-3) | -50.9°, -33.6° | -63.9°, -28.5° | [6] |
| Hydrogen Bonding | Intramolecular N(i+3)-H···O=C(i) | Intramolecular N(i+3)-H···O=C(i) and N(5)-H···O=C(1) | [6] |
The data clearly indicates that while both stereoisomers promote a right-handed helical structure, there are subtle but important differences in their backbone torsion angles and hydrogen bonding patterns, particularly towards the C-terminus.[6] The conformation of Peptide 2 with (S)-αCF3Ala more closely aligns with an ideal right-handed 310-helix for the first four residues.[6]
Experimental Workflow for Crystal Structure Analysis
The journey from a peptide sequence to its three-dimensional crystal structure is a multi-step process requiring meticulous execution. The following workflow provides a comprehensive overview of the key stages.
Caption: A generalized workflow for the crystal structure analysis of peptides containing (R)-2-trifluoromethyl-alanine.
Detailed Experimental Protocols
Part 1: Peptide Synthesis and Purification
The synthesis of peptides containing (R)-αCF3Ala is typically achieved through solid-phase peptide synthesis (SPPS).[3]
Protocol for Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: Start with a suitable resin, such as a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide while keeping side-chain protecting groups intact.[7]
-
First Amino Acid Coupling: Attach the C-terminal amino acid to the resin.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) using a base like piperidine.
-
Coupling Cycle:
-
Activate the carboxylic acid of the next amino acid (including the Fmoc-protected (R)-αCF3Ala) using a coupling reagent (e.g., HBTU/HOBt).
-
Couple the activated amino acid to the deprotected N-terminus of the peptide-resin.
-
Wash the resin thoroughly to remove excess reagents and byproducts.
-
-
Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Cleavage: Cleave the peptide from the resin using a mild acidic solution (e.g., trifluoroethanol or a dilute solution of trifluoroacetic acid).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.
Part 2: Crystallization
Obtaining high-quality crystals is often the most challenging step.
Protocol for Peptide Crystallization:
-
Solubility Testing: Determine the solubility of the purified peptide in various solvents and buffers.
-
Initial Screening: Use commercially available or in-house prepared crystallization screens that cover a wide range of precipitants, pH, and additives. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Optimization: Once initial crystal hits are identified, systematically vary the concentrations of the precipitant, peptide, and buffer, as well as the temperature, to optimize crystal size and quality. For the L-Leu-based pentapeptide containing (R)-αCF3Ala, crystals were successfully grown from a methanol/water mixture.[6]
-
Crystal Harvesting: Carefully harvest the crystals from the drop using a cryo-loop and flash-cool them in liquid nitrogen, often with the aid of a cryoprotectant to prevent ice formation.
Part 3: X-ray Diffraction and Structure Determination
Protocol for X-ray Diffraction and Analysis:
-
Data Collection: Mount the flash-cooled crystal on a goniometer in a synchrotron beamline or on a home-source X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Data Processing: Index the diffraction pattern, integrate the reflection intensities, and scale the data using appropriate software (e.g., HKL2000 or XDS).
-
Structure Solution: Determine the initial phases of the reflections. For small molecules like peptides, direct methods are often successful.
-
Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the model against the diffraction data using software such as SHELXL or PHENIX. This iterative process involves adjusting atomic coordinates, temperature factors, and occupancies to improve the agreement between the model and the experimental data.
-
Validation: Validate the final structure using tools like PROCHECK or MolProbity to assess its geometric quality and agreement with known chemical principles.
The Causality Behind Experimental Choices
-
Choice of (R)-αCF3Ala: The trifluoromethyl group is a potent electron-withdrawing group, which can influence the pKa of nearby functionalities and create unique dipole-dipole interactions.[8] Its steric bulk, which is larger than a methyl group, imposes conformational constraints on the peptide backbone, often favoring helical structures.[3]
-
Solid-Phase Peptide Synthesis: SPPS is the method of choice for its efficiency, ease of purification, and the ability to incorporate non-canonical amino acids.[7] The use of protecting groups is crucial to prevent unwanted side reactions.[9]
-
Vapor Diffusion Crystallization: This technique allows for a slow and controlled increase in the concentration of the peptide and precipitant, which is conducive to the growth of well-ordered crystals.
-
Synchrotron Radiation: For weakly diffracting crystals, which are common for peptides, the high intensity of synchrotron X-ray sources is often necessary to obtain high-resolution diffraction data.
Conclusion
The incorporation of (R)-2-trifluoromethyl-alanine into peptides has a profound and predictable impact on their solid-state conformation, primarily by promoting helical secondary structures. The detailed analysis of the crystal structures of such peptides, when compared to their non-fluorinated or stereoisomeric counterparts, provides invaluable insights for the design of next-generation peptide-based materials and therapeutics. The experimental workflows and protocols outlined in this guide offer a robust framework for researchers to pursue the structural analysis of these and other modified peptides, ultimately advancing our understanding of the intricate relationship between chemical structure and biological function.
References
-
Marsh Lab - Fluorinated Peptides. University of Delaware. Available from: [Link]
-
Fraser, S. A., & Easton, C. J. (2015). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 68(1), 9-12. Available from: [Link]
-
Modification of Peptides and Proteins with Fluorinated Amino Acids. Freie Universität Berlin. Available from: [Link]
-
Fluorinated Amino Acids in Peptide and Protein Assembly. ResearchGate. Available from: [Link]
-
Andra, K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Biochemistry & Analytical Biochemistry, 04(s2). Available from: [Link]
-
Ueda, A., et al. (2020). Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based Peptides with (R)- or (S)-α-Trifluoromethylalanine. ChemistrySelect, 5(35), 10959-10964. Available from: [Link]
-
X‐ray structure of the protected trifluoromethyl homo‐1,4‐Tz amino acid... ResearchGate. Available from: [Link]
-
Xu, G., et al. (2018). Fast Protein Footprinting by X-ray Mediated Radical Trifluoromethylation. Analytical Chemistry, 90(15), 9577–9584. Available from: [Link]
-
Fluorinated Peptides. CY BioCIS. Available from: [Link]
-
Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. ACS Publications. Available from: [Link]
-
Shoulders, M. D., & Raines, R. T. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceuticals, 15(10), 1201. Available from: [Link]
-
Zhou, M., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Chemical Communications, 59(11), 1434-1448. Available from: [Link]
-
Structures of trifluoromethylated peptides 1 and 2. Px position... ResearchGate. Available from: [Link]
-
A Computational Study of the Conformational Ramifications of Peptide Bond Replacement. DTIC. Available from: [Link]
-
Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. PMC. Available from: [Link]
-
Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. MDPI. Available from: [Link]
-
Laser-initiated Radical Trifluoromethylation of Peptides and Proteins and Its Application to Mass Spectrometry-Based Protein Footprinting. PMC. Available from: [Link]
-
Mikhailiuk, P. K., et al. (2006). Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy. Angewandte Chemie International Edition, 45(34), 5659-5661. Available from: [Link]
-
Superimposed structures of peptides 20 a (blue) and 20 b (orange). (a)... ResearchGate. Available from: [Link]
-
X‐ray crystallographic analysis of peptide catalyst A. a) molecule a... ResearchGate. Available from: [Link]
-
Peptide Synthesis of Ala-Phe-OMe and Crystallization Challenges. IvyPanda. Available from: [Link]
-
Peptides. aapptec, LLC. Available from: [Link]
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- 4. researchgate.net [researchgate.net]
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A Comparative Guide to the Solubility of Fluorinated vs. Non-Fluorinated Quaternary Amino Acids
Introduction: The Strategic Value of Quaternary Amino Acids and Fluorination in Drug Discovery
In the landscape of modern drug development, the pursuit of molecules with enhanced therapeutic profiles is paramount. α-Quaternary amino acids (α-QAAs), characterized by two carbon-based substituents at the α-carbon, represent a class of unnatural amino acids of significant commercial value.[1] Their sterically hindered nature introduces conformational constraints into peptides, leading to improved stability and receptor-binding affinity.[2][3]
Parallel to the architectural advantages of α-QAAs, the selective incorporation of fluorine into drug candidates has become an indispensable strategy in medicinal chemistry.[4] Fluorination can profoundly modulate key physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[4][5] A critical parameter that is significantly influenced by these modifications is aqueous solubility—a cornerstone of a drug's bioavailability and therapeutic efficacy.[6]
This guide provides an in-depth technical comparison of the solubility profiles of fluorinated and non-fluorinated quaternary amino acids. We will explore the underlying physicochemical principles, present a robust experimental protocol for solubility determination, and analyze comparative data to offer field-proven insights for researchers, scientists, and drug development professionals.
The Physicochemical Underpinnings of Solubility: A Tale of Two Molecules
The solubility of a molecule is governed by a delicate balance of intermolecular forces between the solute and the solvent. For amino acids, this involves their zwitterionic nature, the polarity of their side chains, and their ability to form hydrogen bonds with water.[6][7] The introduction of fluorine into a QAA's structure fundamentally alters this balance through several key mechanisms.
-
Lipophilicity and the "Hydrophobic Effect": While the carbon-fluorine (C-F) bond is highly polar, the overall effect of fluorinating an alkyl or aryl group is often an increase in lipophilicity.[8] This can lead to a paradoxical decrease in aqueous solubility, as the molecule is less favorably accommodated within the hydrogen-bonding network of water.[4] This increased lipophilicity, however, can be advantageous for crossing biological membranes.[8][9]
-
Modulation of Acidity/Basicity (pKa): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect.[5] When placed near an amino or carboxylic acid group, it can lower the pKa, altering the ionization state of the molecule at a given physiological pH.[8] This change directly impacts solubility, as the charged (ionized) form of a molecule is generally more water-soluble than its neutral counterpart.
-
Hydrogen Bonding Capacity: Fluorine is a weak hydrogen bond acceptor. Replacing hydrogen atoms with fluorine can disrupt the hydration shell around the molecule, reducing favorable interactions with water and potentially decreasing solubility.
-
Conformational Effects: The introduction of bulky, electron-rich fluorine atoms can alter the conformational preferences of the amino acid side chain, which can influence crystal lattice energy and, consequently, the energy required to dissolve the solid.
Experimental Determination of Aqueous Solubility
To provide a reliable comparison, a standardized and self-validating experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.[10]
Protocol: Isothermal Shake-Flask Solubility Measurement
Objective: To determine the equilibrium solubility of a quaternary amino acid in a specified aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a constant temperature.
Materials:
-
Test Compounds (Fluorinated and Non-Fluorinated QAAs)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator (e.g., set to 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the test compound to a vial, ensuring that a solid phase will remain after equilibrium is reached. This is a critical step to guarantee saturation.
-
Add a precise volume of PBS (e.g., 2.0 mL) to the vial.
-
Prepare at least three replicate samples for each compound.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a shaker/incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach solid-liquid equilibrium.[10] The time required should be sufficient to ensure that the concentration of the dissolved compound in successive measurements does not change.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand at the same constant temperature to let the undissolved solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, take the sample from the top layer of the liquid.
-
Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with a suitable mobile phase for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound. For compounds with very low solubility, more sensitive analytical techniques like UPLC-MS may be required.[11]
-
-
Quantification:
-
Prepare a standard calibration curve using known concentrations of the test compound.
-
Calculate the concentration in the original supernatant by applying the dilution factor. The average of the replicate measurements is reported as the aqueous solubility.
-
Experimental Workflow Diagram
Caption: Contrasting Solute-Solvent Interactions.
Discussion and Implications for Drug Development
The comparative analysis demonstrates that while fluorination is a powerful tool for enhancing properties like metabolic stability, it can present a significant challenge by reducing aqueous solubility. [4]This is not an absolute rule, as the effect is highly context-dependent on the position and degree of fluorination, as well as the overall molecular structure. [5] For drug development professionals, this necessitates a careful balancing act. The potential benefits of fluorination must be weighed against the risk of poor solubility, which can hinder oral bioavailability and complicate formulation development. [5][8] Strategies to Mitigate Low Solubility in Fluorinated Compounds:
-
Salt Formation: For compounds with ionizable groups, forming a salt can dramatically increase aqueous solubility.
-
Prodrug Approaches: A soluble prodrug can be designed to release the active, less-soluble fluorinated compound in vivo.
-
Formulation Technologies: Employing techniques such as amorphous solid dispersions, lipid-based formulations, or nano-suspensions can enhance the dissolution and absorption of poorly soluble drugs.
Conclusion
The strategic fluorination of quaternary amino acids offers exciting possibilities for designing novel therapeutics with improved stability and bioactivity. However, this chemical modification often comes at the cost of reduced aqueous solubility due to increased lipophilicity and altered solute-solvent interactions. A thorough understanding of these competing effects, validated by robust experimental data, is critical for the successful development of fluorinated drug candidates. By anticipating and proactively addressing solubility challenges, researchers can harness the full potential of fluorination to create the next generation of effective medicines.
References
- Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - RSC Publishing.
- The role of fluorine in medicinal chemistry.
- How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates?.
- Fluorine in drug discovery: Role, design and case studies.
- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research - ACS Publications.
- Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - Refubium - Freie Universität Berlin.
- Experiment-4: Qualitative determination of Amino acids - CUTM Courseware.
- Fluorination Effects on the Drug Delivery Property of Cylindrical Polymer Brushes | ACS Applied Bio Materials - ACS Publications.
- Impact of Quaternary Structure Dynamics on Allosteric Drug Discovery - PMC - NIH.
- Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures | Journal of Chemical & Engineering Data - ACS Publications.
- Quaternary Amino Acids on Scale for Medicine and Agroscience | QUATERMAIN | Project | Fact Sheet | H2020 - CORDIS.
- Advances in the synthesis of α-quaternary α-ethynyl α-amino acids - ResearchGate.
- A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems - Benchchem.
- Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-Fmoc-2-trifluoromethyl-alanine
Introduction
(R)-Fmoc-2-trifluoromethyl-alanine is a specialized amino acid derivative crucial in peptide synthesis, particularly for creating peptides with enhanced stability and unique conformational properties. The presence of the trifluoromethyl group, while bestowing desirable biochemical characteristics, necessitates stringent and informed disposal procedures. Improper disposal can lead to environmental persistence and the release of hazardous decomposition byproducts.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of (R)-Fmoc-2-trifluoromethyl-alanine and associated waste streams. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Part 1: Hazard Assessment & Personal Protective Equipment (PPE)
Before handling (R)-Fmoc-2-trifluoromethyl-alanine, a thorough hazard assessment is mandatory. While many Fmoc-protected amino acids are not classified as acutely hazardous, the trifluoromethyl group warrants special consideration.[1] Fluorinated organic compounds can be environmentally persistent, and their improper incineration can lead to the formation of hazardous substances like hydrogen fluoride.[2]
Always consult the manufacturer-specific Safety Data Sheet (SDS) for the most detailed information. The following PPE is recommended as a baseline for handling this compound in solid form or in solution.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles (ANSI Z87.1/EN166 compliant). | Protects eyes from dust particles and accidental splashes.[3] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact.[4] Always inspect gloves before use and dispose of contaminated gloves properly.[5] |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from contamination.[1] |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. A dust mask may be used if there is a risk of generating dust.[1][3] | Minimizes inhalation of airborne particles. |
Part 2: Regulatory Compliance Overview
The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of hazardous waste produced monthly, which dictates storage time limits and reporting requirements.[7][8]
Many academic and research institutions operate under 40 CFR Part 262, Subpart K , which provides an alternative, more flexible set of regulations for managing hazardous waste in laboratories.[9] Key principles regardless of your facility's specific status include:
-
Waste Segregation: Never mix incompatible waste streams.[6]
-
Point-of-Generation Management: Waste must be accumulated at or near the point of generation in designated Satellite Accumulation Areas (SAAs).[6][8]
-
Proper Labeling: All hazardous waste containers must be clearly and accurately labeled from the moment waste is first added.[7][8]
It is imperative to consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines, as they will provide protocols tailored to local and state regulations.
Part 3: Step-by-Step Disposal Procedures
The primary and most critical rule is that (R)-Fmoc-2-trifluoromethyl-alanine should never be disposed of in the regular trash or poured down the drain. [1] It must be treated as hazardous chemical waste.
Protocol 1: Disposal of Solid (R)-Fmoc-2-trifluoromethyl-alanine Waste
-
Container Selection: Choose a chemically compatible, leak-proof container with a secure screw-top lid. The container must be in good condition, free from damage or deterioration.[6]
-
Labeling: Immediately label the container with the words "Hazardous Waste ". The label must also include:
-
Waste Collection: Carefully transfer the solid waste into the labeled container using a spatula or scoop. Avoid generating dust.[3]
-
Storage: Keep the waste container securely closed when not in use. Store it in a designated Satellite Accumulation Area (SAA), away from drains and incompatible materials.[1][6]
-
Final Disposal: Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2] The recommended final disposal method is high-temperature incineration at a facility equipped with off-gas scrubbers to neutralize hydrogen fluoride.[2]
Protocol 2: Disposal of Contaminated Materials & Empty Containers
Any item that comes into contact with (R)-Fmoc-2-trifluoromethyl-alanine is considered contaminated and must be disposed of as hazardous waste. This includes:
-
Gloves
-
Weighing papers and boats
-
Contaminated paper towels or wipes
-
Pipette tips
Procedure:
-
Place all solid contaminated debris directly into the same hazardous waste container designated for the solid (R)-Fmoc-2-trifluoromethyl-alanine.[1]
-
Empty product containers should also be disposed of as hazardous waste and placed in the solid chemical waste stream.[1] Do not rinse the container into the sink.
Protocol 3: Disposal of Liquid Waste Solutions
If (R)-Fmoc-2-trifluoromethyl-alanine is dissolved in a solvent, the entire solution must be disposed of as hazardous liquid waste.
-
Segregation is Key: The disposal path depends on the solvent.
-
Labeling: Each liquid waste container must be clearly labeled as "Hazardous Waste" with the full names of all chemical components, including solvents and solutes, and their approximate concentrations.
-
Storage & Disposal: Store liquid waste containers in secondary containment (e.g., a chemical-resistant tub) within a well-ventilated area or fume hood.[10] Arrange for pickup via your institution's EHS office.
Part 4: Spill & Emergency Procedures
Accidental spills should be handled promptly and safely.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear the appropriate PPE as listed in Part 1 before attempting cleanup.
-
Containment: For a small, solid spill, carefully sweep or scoop the material into a designated waste container.[3] Avoid actions that could generate dust. For a small liquid spill, use an absorbent material compatible with the chemical and solvent to soak up the spill.[2]
-
Decontamination: Clean the spill area with soap and water or an appropriate solvent.[1] All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste in the designated solid waste container.
-
Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.[1]
-
Large Spills: For large spills, or any spill you are not comfortable cleaning, evacuate the area, secure it to prevent entry, and contact your institution's EHS or emergency response team immediately.
Part 5: Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste related to (R)-Fmoc-2-trifluoromethyl-alanine.
Caption: Workflow for the segregation and disposal of laboratory waste.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). Available at: [Link]
-
Safety Data Sheet for (R)-N-Fmoc-2-(2'-propynyl)alanine. AAPPTec. Available at: [Link]
-
Safety Data Sheet for (R)-2-(Fmoc-amino)-hex-5-enoic acid. AAPPTec. Available at: [Link]
-
Safety Data Sheet for 20 Amino Acid Kit. Gyros Protein Technologies. Available at: [Link]
-
Safety Data Sheet for Fmoc-Thi-OH. AAPPTec. Available at: [Link]
-
Laboratory Liquid Waste Disposal Flow Chart. The University of Tokyo. Available at: [Link]
Sources
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- 5. cdhfinechemical.com [cdhfinechemical.com]
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- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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Personal protective equipment for handling (R)-Fmoc-2-trifluoromethyl-alanine
Content Type: Technical Safety & Operational Guide Target Audience: Synthetic Chemists, Peptide Scientists, and EHS Officers
Executive Summary: The Safety-Stability Paradox
(R)-Fmoc-2-trifluoromethyl-alanine represents a specialized class of non-canonical amino acids. While the Fmoc group provides temporary protection essential for Solid-Phase Peptide Synthesis (SPPS), the trifluoromethyl (
The Core Safety Thesis:
Standard Fmoc-amino acids are often treated as "low hazard" irritants. However, the addition of the fluorinated group requires a distinct elevation in handling protocols. The
Risk Assessment & Hazard Deconstruction
To select the correct PPE, we must first understand the molecular behavior of the target.
| Molecular Component | Hazard Characteristic | Physiological Risk |
| Fmoc Group | Electrophilic carbamate | Sensitization: Potential for allergic dermatitis and respiratory sensitization upon repeated exposure. |
| Trifluoromethyl ( | Electron-withdrawing, Lipophilic | Bioavailability: Increases potential for transdermal absorption compared to non-fluorinated analogs. |
| Physical State (Powder) | Micronized solid | Inhalation: High risk of dust generation during weighing; acts as a respiratory irritant. |
| Solvent Matrix (DMF/NMP) | Carrier solvent | Permeation: When solubilized, the solvent (usually DMF) acts as a vehicle, carrying the dissolved fluorinated compound through standard glove barriers. |
Personal Protective Equipment (PPE) Architecture
Do not rely on a "one-size-fits-all" approach. PPE must adapt to the state of matter (Solid vs. Solution).[1]
A. Respiratory Protection (The Dust Vector)
-
Requirement: Handling the dry powder requires a minimum of an N95 (US) or P2 (EU) particulate respirator if outside a fume hood.
-
Best Practice: All weighing operations should occur inside a Chemical Fume Hood or a Powder Containment Enclosure . The velocity of air face must be maintained between 0.3 – 0.5 m/s to prevent turbulence that could disperse the light powder.
B. Dermal Protection (The Permeation Vector)
-
Glove Protocol:
-
Dry Handling: Standard Nitrile (4-5 mil).
-
Solution Handling (in DMF/DCM):Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Tactility).
-
Outer Layer: 5-8 mil Nitrile or Laminate (Barrier).
-
-
Rationale: DMF (Dimethylformamide) permeates standard nitrile gloves in <15 minutes. Once the solvent penetrates, it carries the fluorinated amino acid against the skin, where the
group facilitates absorption.
-
C. Ocular Protection[2]
-
Requirement: Chemical Splash Goggles (indirect venting) are superior to safety glasses.
-
Rationale: Fluorinated powders are often hydrophobic and can be difficult to flush from the eye if contact occurs.
D. PPE Decision Logic (Visualization)
Figure 1: Decision matrix for selecting PPE based on the physical state of the reagent, highlighting the increased risk during the solution phase.
Operational Workflow: From Weighing to Waste
Step 1: Anti-Static Weighing Protocol
Fluorinated amino acids are often prone to static charge, causing "fly-away" powder that contaminates the balance and user.
-
Neutralize: Use an ionizing bar or anti-static gun on the weighing boat before adding the powder.
-
Transfer: Use a glass or metal spatula (avoid plastic, which generates static).
-
Containment: Weigh inside the fume hood. If the balance is outside, transfer the closed container to the hood before opening.
Step 2: Solubilization (The Critical Phase)
The moment the powder meets the solvent (DMF, NMP, or DCM), the risk profile shifts from inhalation to absorption.
-
Add Solvent: Add solvent slowly down the side of the vessel to minimize aerosolization.
-
Venting: Fmoc-amino acids can release small amounts of
if spontaneous decomposition occurs (rare but possible with acid contamination). Ensure vessels are not hermetically sealed immediately. -
Spill Defense: Perform all mixing in a secondary container (tray) to capture drips.
Disposal: The "Halogenated" Rule
Disposal of fluorinated compounds is strictly regulated because improper incineration can generate Hydrogen Fluoride (HF) gas, which damages standard scrubber systems.
| Waste Stream | Classification | Action |
| Solid Waste | Hazardous Chemical Waste | Bag in clearly labeled hazardous waste bags. Label as "Fluorinated Organic Solid." |
| Liquid Waste | Halogenated Organic | DO NOT mix with standard non-halogenated solvents (Acetone/Ethanol).[2] Segregate into the "Halogenated" carboy. |
| Sharps/Glass | Contaminated Sharps | If glass is contaminated with the |
Why this matters: Mixing fluorinated waste with non-halogenated fuel-blending streams can result in regulatory fines and damage to the disposal facility's infrastructure [1, 2].
Emergency Response Protocols
In the event of a spill, immediate action prevents minor incidents from becoming medical emergencies.
Emergency Workflow
Figure 2: Protocol for managing spills. Note the specific instruction to dampen dry powder spills to prevent aerosolization.
Immediate First Aid
-
Eye Contact: Flush immediately for 15 minutes.[3] The hydrophobic nature of the
group may require prolonged irrigation to mechanically remove particles [3]. -
Skin Contact: Wash with soap and water.[4][5][6][7][8][9][10][11][12] Do not use alcohol or organic solvents, as these may increase skin permeability to the fluorinated compound.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. peptide.com [peptide.com]
- 6. FMOC-Ala-OH - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. agilent.com [agilent.com]
- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
